Ansamitocin P-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 | |
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ansamitocin P-3: A Technical Guide to its Discovery, Origin, and Quantification
Abstract
Ansamitocin P-3, a potent microtubule-inhibiting agent, stands as a pivotal molecule in the development of targeted cancer therapeutics, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery and microbial origin of this compound. It details the experimental protocols for its fermentation, isolation, and purification, and presents its biological activity against various cancer cell lines. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound was first isolated from the fermentation broth of Nocardia sp. C-15003[1]. This microorganism was later reclassified as Actinosynnema pretiosum, which is now recognized as the primary producing strain[1]. Ansamitocins belong to the maytansinoid family of antibiotics, known for their potent antitumor properties[1][2]. This compound is the most abundant and biologically active derivative produced during fermentation[2]. Other microorganisms, such as Nocardiopsis ansamitocini, have also been identified as producers of this compound[3][4].
The potent biological activity of this compound stems from its ability to depolymerize microtubules by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[5][6]. This mechanism of action makes it a highly effective cytotoxic agent for cancer therapy.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway. The biosynthesis is initiated from uridine (B1682114) diphosphate (B83284) (UDP)-glucose, which is converted into the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway[2]. The polyketide chain is then extended with propionate (B1217596) and acetate (B1210297) units. The final structure undergoes several post-PKS modifications, including the attachment of an isobutyryl group at the C-3 position, to yield this compound. The regulation of the ansamitocin biosynthetic gene cluster is intricate, with two-component systems, such as CrsRK, playing a positive regulatory role in its production[2][7].
Experimental Protocols
Fermentation of Actinosynnema pretiosum
The production of this compound is typically achieved through submerged fermentation of Actinosynnema pretiosum. The following protocol is a general guideline, and optimization of media components and culture conditions is often necessary to improve yields.
Seed Culture Preparation:
-
Prepare a seed medium (e.g., 50 mL in a 250 mL flask)[7]. A typical seed medium contains yeast extract, tryptone soya broth, and sucrose[8].
-
Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of A. pretiosum.
-
Incubate the culture at 28-30°C with shaking at 220 rpm for 48 hours[7][8].
Production Fermentation:
-
Prepare the production fermentation medium. Various media compositions have been reported to enhance production, often utilizing low-cost substrates like cane molasses, glycerol, and soybean powder[7]. Additives such as isobutanol and soybean oil can also boost yields[7].
-
Inoculate the production medium with the seed culture (e.g., at a 3.3% v/v ratio)[8].
-
Incubate the production culture at 28°C with shaking at 220 rpm for 144 hours (6 days)[1].
-
Monitor the fermentation by measuring dry cell weight (DCW) and pH at regular intervals.
Isolation and Purification of this compound
The isolation and purification of this compound from the complex fermentation broth is a multi-step process.
Extraction:
-
At the end of the fermentation, add two volumes of methanol (B129727) to the culture broth to extract this compound from the mycelia[8].
-
Separate the mycelia and other solids from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate[1].
-
Collect the organic phase containing this compound and evaporate the solvent under reduced pressure to obtain a crude extract.
Purification:
-
The crude extract can be purified using various chromatographic techniques, including column chromatography with stationary phases like silica (B1680970) gel or neutral alumina[9].
-
A highly effective method for purification is high-performance counter-current chromatography (HPCCC)[10]. A two-phase solvent system of hexane-ethyl acetate-methanol-water (e.g., 0.6:1:0.6:1, v/v/v/v) can be employed[10].
-
The fractions containing this compound are collected, and the purity is assessed by High-Performance Liquid Chromatography (HPLC).
Quantification and Characterization
HPLC Analysis:
-
This compound can be quantified by HPLC using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][11].
-
A mobile phase of acetonitrile-water gradient or isocratic methanol can be used[1][11].
Structural Identification:
-
The structure of the purified this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry[10].
Biological Activity Assay (IC₅₀ Determination)
The cytotoxic activity of this compound is commonly determined by measuring its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines using the sulforhodamine B (SRB) assay.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 pM to 1000 pM) for 24 to 48 hours[5].
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Quantitative Data
Production Titers of this compound
The production yield of this compound is highly dependent on the strain of Actinosynnema pretiosum and the fermentation conditions. The following table summarizes some reported production titers.
| Strain/Condition | Production Titer (mg/L) | Reference |
| A. pretiosum (Wild Type) | Varies, often low | [12] |
| Engineered A. pretiosum NXJ-24 | 246 | [8] |
| Engineered A. pretiosum WXR-30 | 327.37 | [6] |
| WXR-30 with optimized yeast extract | 371.16 | [6] |
| Optimized low-cost medium | 111.9 | [7] |
| Low-cost medium with supplements | 141 | [7] |
| Addition of Mg²⁺ | 85 | [13] |
| Fructose as carbon source (A. mirum) | ~4-fold increase vs. glucose | [14] |
| Oxygen-vector (soybean oil) addition | 106.04 | [15] |
Table 1: Reported Production Titers of this compound
In Vitro Cytotoxicity of this compound
This compound exhibits potent cytotoxicity against a wide range of cancer cell lines. The IC₅₀ values are typically in the picomolar to nanomolar range.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [5][16] |
| HeLa | Cervical Carcinoma | 50 ± 0.6 pM | [5][16] |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 pM | [5][16] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [5][16] |
| U937 | Histiocytic Lymphoma | 0.18 nM | [16] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines
Conclusion
This compound, originally discovered from a soil actinomycete, has emerged as a clinically significant natural product due to its potent anti-cancer activity. The advancements in understanding its biosynthesis and the optimization of fermentation and purification processes are crucial for ensuring a stable supply for the development of next-generation ADCs and other targeted therapies. This guide provides a foundational technical overview to aid researchers in the fields of natural product chemistry, microbiology, and oncology drug development in their endeavors with this important molecule.
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nocardiopsis ansamitocini sp. nov., a new producer of this compound of the genus Nocardiopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Ansamitocin P-3 Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansamitocin P-3 (AP-3), a potent maytansinoid anti-tumor agent, is a microbial secondary metabolite produced by the actinomycete Actinosynnema pretiosum. Its significant cytotoxicity, primarily through microtubule depolymerization, has made it a critical payload molecule for antibody-drug conjugates (ADCs) like Kadcyla®, used in cancer therapy.[1][2] The production of AP-3 is governed by a large, complex biosynthetic gene cluster (asm). Understanding the genetic architecture, regulatory networks, and biosynthetic pathway of this cluster is paramount for enhancing production titers through metabolic engineering and for generating novel, structurally diverse maytansinoids for future drug development. This guide provides a comprehensive analysis of the asm gene cluster, detailing the biosynthetic pathway, genetic organization, regulatory mechanisms, and key experimental protocols for its study.
This compound Biosynthesis Pathway
The biosynthesis of AP-3 is a multi-step process that begins with the formation of an unusual starter unit and proceeds through a modular polyketide synthase (PKS) assembly line, followed by a series of complex post-PKS modifications.
The pathway initiates with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) from UDP-glucose via the aminoshikimate pathway.[1][3][4] This AHBA molecule serves as the starter unit for a Type I PKS. The PKS machinery, encoded by four large genes (asmA–D), orchestrates the sequential condensation of three acetate (B1210297) units, three propionate (B1217596) units, and one unusual "glycolate" or methoxymalonate extender unit to assemble the 19-membered macrocyclic lactam core, known as proansamitocin.[4][5][6][7] This core structure then undergoes extensive tailoring, including chlorination, N-methylation, O-methylation, epoxidation, and finally, acylation with an isobutyryl group to yield the final active compound, this compound.[6][8]
Genetic Organization of the asm Cluster
A remarkable feature of the ansamitocin biosynthetic machinery in A. pretiosum is that the genes are not located in a single contiguous cluster. Instead, they are dispersed into at least two separate regions on the chromosome, separated by approximately 68 kbp.[5][8] This is an unusual arrangement for secondary metabolite gene clusters in actinomycetes.
-
Cluster I (Main Cluster): This larger cluster spans approximately 96 kbp and contains the core machinery for ansamitocin assembly. It houses the four massive Type I PKS genes (asmA, asmB, asmC, asmD), genes for the formation of the unusual methoxymalonate extender unit (asm13-17), and a suite of genes responsible for the post-PKS tailoring modifications.[8]
-
Cluster II (AHBA Cluster): This smaller cluster is dedicated to the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. Key genes in this cluster include asm22–24, asm43–45, and asm47.[5]
The table below summarizes the functions of key genes within the asm clusters.
| Gene(s) | Proposed or Confirmed Function | Cluster Location | Reference(s) |
| Starter Unit Biosynthesis | |||
| asm22-24, asm43-45, asm47 | Synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) | II | [5] |
| Polyketide Assembly | |||
| asmA, asmB, asmC, asmD | Type I Polyketide Synthases (PKSs) | I | [5] |
| asm9 | Chain termination and cyclization (Macrolactam formation) | I | [5] |
| asm13-17 | Formation of the unusual methoxymalonyl-ACP extender unit | I | [7][8] |
| Post-PKS Modifications | |||
| asm7, asm10, asm17 | Methyltransferases (N- and O-methylation) | I | [8] |
| asm12 | Halogenase (Chlorination) | I | [8] |
| asm19 | Acyltransferase (Attachment of the C-3 ester side chain) | I | [8] |
| asm21 | Carbamoyltransferase | I | [8] |
| Regulation | |||
| asm2, asm39 | Positive transcriptional regulators | I | [6] |
| CrsR/CrsK | Two-component positive regulatory system | (Outside cluster) | [1][3][9][10] |
Regulation of AP-3 Biosynthesis
The expression of the asm gene cluster is tightly controlled by a network of regulatory proteins. A key element of this control is the two-component system (TCS) designated CrsRK.[1][3]
The CrsRK system functions as a positive regulator of AP-3 biosynthesis. Upon receiving an unknown environmental or physiological signal, the sensor kinase (CrsK) is presumed to autophosphorylate and subsequently transfer the phosphate (B84403) group to the response regulator (CrsR). The phosphorylated CrsR then acts as a transcriptional activator.[1][9][10] Studies have shown that deletion of the crsR gene leads to a drastic decrease in AP-3 production.[1][3][9][10] This effect is mediated by the significantly downregulated transcription of numerous asm genes, including those for AHBA synthesis, PKS assembly, and post-PKS modifications.[1][3][9][10] Electrophoretic mobility shift assays (EMSA) have confirmed that CrsR directly binds to the promoter regions of the asm21 and asm43–47 operons, demonstrating direct transcriptional control.[1][9][10] Other genes, such as asmAB and asm10-15, are regulated indirectly.[1][3]
Quantitative Analysis of AP-3 Production and Activity
Metabolic engineering and process optimization have been employed to increase the production of AP-3. The tables below summarize key quantitative data from genetic manipulation studies and the potent cytotoxic activity of the final product.
Table 1: Impact of Genetic Modifications on AP-3 Production
| Genetic Modification Strategy | Strain Background | Resulting AP-3 Titer / Fold Increase | Reference(s) |
|---|---|---|---|
| Deletion of response regulator crsR | A. pretiosum X47 | Drastic decrease in production | [1][3][9] |
| Overexpression of regulator CrsR | A. pretiosum X47 | ~60% enhancement in production | [1] |
| Overexpression of asm13-17 | A. pretiosum WT | 1.94-fold increase | [11][12] |
| Overexpression of asm13-17 & asmUdpg | A. pretiosum WT | 680.5 mg/L | [11] |
| Fed-batch culture of engineered strain | Oasm13-17:asmUdpg | 757.7 mg/L | [11] |
| Overexpression of efflux pumps | A. pretiosum | 302.4 - 330.6 mg/L (from 264.6 mg/L) | [4] |
| Overexpression of ftsZ | A. pretiosum WXR-24 | 327.37 mg/L (from 250.66 mg/L) | [13] |
| Addition of soybean oil (oxygen vector) | A. pretiosum | 106.04 mg/L (49.5% increase) |[2] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (pM) | Reference(s) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [14][15] |
| HeLa | Cervical Carcinoma | 50 ± 0.6 | [14] |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 | [14] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |[14] |
Key Experimental Protocols
Analysis of the asm gene cluster relies on a combination of molecular genetics, analytical chemistry, and bioinformatics. Below are methodologies for key experiments.
Protocol 1: Gene Inactivation via Homologous Recombination
This protocol is used to confirm gene function by creating a targeted deletion mutant.[5][8]
-
Vector Construction: Amplify ~1.5-2.0 kb DNA fragments upstream (left arm) and downstream (right arm) of the target gene from A. pretiosum genomic DNA. Clone these arms into a suitable E. coli - Actinomycete shuttle vector (e.g., one containing an apramycin (B1230331) resistance cassette flanked by FRT sites) on either side of the cassette.
-
Conjugation: Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002). Co-culture the donor E. coli with spores or mycelia of A. pretiosum on a suitable medium (e.g., YMG) to allow for plasmid transfer.[5]
-
Selection of Single Crossovers: Overlay the conjugation plates with antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for A. pretiosum exconjugants). Isolate and verify single-crossover integrants by PCR.
-
Selection of Double Crossovers: Culture the single-crossover mutants on non-selective medium to allow for a second recombination event. Then, screen for colonies that have lost the vector backbone (e.g., by replica plating to identify loss of a vector-borne resistance marker).
-
Verification: Confirm the desired gene deletion in the double-crossover mutants by PCR using primers flanking the target region and by Southern blot analysis.
Protocol 2: Transcriptional Analysis (RNA-Seq)
This protocol is used to compare global gene expression between a mutant and the wild-type strain.[1][3][9][10]
-
Culture and RNA Extraction: Grow wild-type and mutant A. pretiosum strains in fermentation medium to the desired time point (e.g., mid-exponential or stationary phase). Harvest mycelia by centrifugation, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a suitable kit or Trizol-based method. Treat with DNase I to remove genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity using a spectrophotometer and bioanalyzer. Deplete ribosomal RNA (rRNA) from the total RNA samples. Fragment the remaining mRNA and synthesize first- and second-strand cDNA.
-
Sequencing: Ligate sequencing adapters to the cDNA fragments, perform PCR amplification to create the final library, and sequence the library on an Illumina platform.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the A. pretiosum reference genome. Quantify the expression level of each gene (e.g., as transcripts per million, TPM). Identify differentially expressed genes between the mutant and wild-type strains using statistical analysis tools like DESeq2 or edgeR. Perform pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes.[1]
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to verify the direct binding of a purified regulatory protein to a target DNA promoter region.[1][10]
-
Protein Expression and Purification: Clone the coding sequence of the regulatory protein (e.g., crsR) into an expression vector (e.g., pET-28a for a His-tag). Express the protein in E. coli BL21(DE3) and purify it using affinity chromatography (e.g., Ni-NTA).
-
Probe Preparation: Amplify the putative promoter region of the target gene (~200-300 bp) by PCR. Label the DNA probe with a detectable marker, such as biotin (B1667282) or a radioactive isotope.
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the purified regulatory protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin). A "shift" in the migration of the labeled probe in the presence of the protein indicates a binding interaction.
Protocol 4: AP-3 Fermentation, Extraction, and Quantification (HPLC)
This protocol describes the standard method for producing and measuring AP-3.[1][5]
-
Fermentation: Inoculate a seed culture of A. pretiosum and grow for 48 hours at 28°C with shaking. Transfer the seed culture into a larger volume of production fermentation medium (e.g., YMG) and incubate for 144 hours at 28°C with shaking.[1][5]
-
Extraction: Centrifuge the culture to separate the supernatant from the mycelia. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.
-
Quantification: Re-dissolve the dried extract in a known volume of methanol. Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 column. Elute with an acetonitrile-water gradient and monitor the absorbance at 254 nm.[1] Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with purified AP-3.
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Mechanism of Action of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid and macrocyclic antibiotic, exerts its powerful antitumor effects primarily by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton. This disruption initiates a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with tubulin, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized in tabular format for clarity, and key pathways and workflows are visualized using detailed diagrams.
Core Mechanism: Interaction with Tubulin and Microtubule Disruption
This compound's primary molecular target is β-tubulin, a subunit of the microtubule polymer.[1][2][3] By binding to tubulin, this compound effectively inhibits the assembly of microtubules and promotes their disassembly.[1][3] This leads to a significant reduction in the cellular microtubule network, which is crucial for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][4]
The binding of this compound to tubulin occurs at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][3] This interaction induces a conformational change in the tubulin protein, hindering its ability to polymerize into microtubules.[1][3]
Quantitative Data on Tubulin Binding and Cellular Potency
The efficacy of this compound is demonstrated by its potent inhibition of cancer cell proliferation and its strong affinity for tubulin.
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified tubulin | [1][3][5] |
| IC50 (MCF-7) | 20 ± 3 pM | Human breast adenocarcinoma | [1][4][5] |
| IC50 (HeLa) | 50 ± 0.5 pM | Human cervical cancer | [1][4][5] |
| IC50 (EMT-6/AR1) | 140 ± 17 pM | Mouse mammary tumor | [1][4][5] |
| IC50 (MDA-MB-231) | 150 ± 1.1 pM | Human breast adenocarcinoma | [1][4][5] |
| IC50 (U937) | 0.18 nM | Human histiocytic lymphoma | [5] |
Cellular Consequences of Microtubule Disruption
The depolymerization of microtubules by this compound triggers a series of events that ultimately lead to cancer cell death.
Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during mitosis, activates the spindle assembly checkpoint (SAC). This leads to an arrest of the cell cycle in the G2/M phase.[1][4][5] Flow cytometry analysis of cells treated with this compound shows a significant increase in the population of cells in the G2/M phase.[5] For instance, in MCF-7 cells, treatment with 50 pM and 100 pM this compound resulted in 50% and 70% of cells in the G2/M phase, respectively, compared to 26% in untreated cells.[5]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis.[1][3] This is characterized by the activation of key signaling proteins and the subsequent execution of programmed cell death.
The apoptotic cascade initiated by this compound is primarily mediated by the p53 tumor suppressor protein.[1][3]
Caption: this compound induces apoptosis via a p53-mediated pathway.
Key events in this pathway include:
-
Activation of Spindle Assembly Checkpoint Proteins: this compound treatment leads to the activation of the spindle checkpoint surveillance proteins Mad2 and BubR1.[1]
-
p53 and p21 Upregulation: The mitotic arrest triggers the activation and nuclear accumulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1]
-
Mitochondrial Pathway: The p53 activation leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c.[6][7][8]
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which subsequently activates the executioner caspase-3.[9]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)
This colorimetric assay is used to determine cytotoxicity by measuring cell mass.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.04% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare the tubulin polymerization buffer containing GTP.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound (this compound), a positive control (e.g., nocodazole), and a vehicle control.
-
Initiation: To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of this compound on the cellular microtubule network.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Drug Treatment: Treat cells with this compound.
-
Fixation: Fix the cells with 3.7% formaldehyde (B43269) for 20 minutes at 37°C.[4]
-
Permeabilization: Permeabilize the cells with chilled methanol.[4]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Experimental Workflow Visualization
Caption: A generalized workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound is a highly potent antimitotic agent that exerts its cytotoxic effects through a well-defined mechanism of action. By binding to tubulin and disrupting microtubule dynamics, it induces a G2/M phase cell cycle arrest and triggers p53-mediated apoptosis. The detailed understanding of its molecular interactions and the downstream cellular consequences, facilitated by the experimental protocols outlined in this guide, is crucial for the ongoing development of maytansinoid-based cancer therapeutics, including antibody-drug conjugates. Further research into the intricate details of the apoptotic pathway, including the specific roles of Bcl-2 family members and the complete caspase cascade, will continue to refine our understanding of this powerful anticancer agent.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
Ansamitocin P-3: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ansamitocin P-3, a maytansinoid derivative, is a highly potent microtubule-targeting agent that has garnered significant interest in the field of oncology.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its molecular mechanism, effects on cellular signaling pathways, and detailed protocols for its investigation. Quantitative data on its biological activity are presented in a structured format to facilitate comparison and analysis. Furthermore, this guide includes detailed experimental methodologies and visual representations of key pathways and workflows to support researchers in their exploration of this promising anti-cancer agent.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle, making them a prime target for the development of anti-cancer therapeutics.[4] this compound is a macrocyclic lactam that belongs to the maytansinoid family of natural products.[1] It exerts its potent cytotoxic effects by binding to tubulin and disrupting microtubule dynamics.[2][3]
Chemical Structure
The chemical structure of this compound is characterized by a 19-membered ansa macrolactam ring system.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound's primary mode of action is the potent inhibition of tubulin polymerization.[5] It binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[2][3] This interaction disrupts the assembly of microtubules, leading to their depolymerization.[2][3] The binding of this compound to tubulin has been determined to have a dissociation constant (Kd) of 1.3 ± 0.7 µM.[2][3][6] This disruption of the microtubule network has profound effects on cellular processes, particularly mitosis.
Cellular Effects and Signaling Pathways
The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Mitotic Arrest
By disrupting the formation of the mitotic spindle, this compound activates the spindle assembly checkpoint (SAC). This leads to the accumulation of key checkpoint proteins such as Mad2 and BubR1, which prevent the cell from progressing into anaphase.[3] The result is a prolonged arrest in the G2/M phase of the cell cycle.[6]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death (apoptosis) through a p53-mediated pathway.[2][3] The tumor suppressor protein p53 is activated, leading to the upregulation of its downstream target, p21, which further contributes to cell cycle arrest.[1] Subsequently, p53 promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax.[7] Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade and executes the apoptotic program.[7]
Quantitative Data
The cytotoxic and anti-proliferative activities of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | IC₅₀ (pM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [2][3][6] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [2][3][6] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [2][3][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [2][3][6] |
| U937 | Histiocytic Lymphoma | 180 | [6] |
| Parameter | Value | Reference(s) |
| Tubulin Binding Dissociation Constant (Kd) | 1.3 ± 0.7 µM | [2][3][6] |
| Tubulin Polymerization Inhibition (IC₅₀) | 3.4 µM | [5] |
| Depolymerization of Polymerized Tubulin (IC₅₀) | 3.8 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter dye that binds to polymerized microtubules.[8][9][10]
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent Reporter Dye (e.g., DAPI)
-
Dimethyl Sulfoxide (DMSO)
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Assay Preparation:
-
Assay Execution:
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of this compound.[10]
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.[10]
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.[10]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell viability by measuring the total protein content of fixed cells.[12][13]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB)
-
Acetic acid
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.[14]
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound and incubate for the desired period (e.g., 48 or 72 hours).[14]
-
-
Cell Fixation:
-
Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[15]
-
-
Staining:
-
Washing:
-
Solubilization and Measurement:
-
Data Analysis:
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with propidium (B1200493) iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[16][17][18]
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash once with cold PBS.[17]
-
-
Fixation:
-
Staining:
-
Flow Cytometry:
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
-
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant anti-cancer activity against a range of cancer cell lines. Its well-defined mechanism of action, involving the disruption of microtubule dynamics, mitotic arrest, and induction of p53-mediated apoptosis, makes it an attractive candidate for further drug development, particularly in the context of antibody-drug conjugates. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound and to develop novel anti-cancer strategies targeting the microtubule network.
References
- 1. researchgate.net [researchgate.net]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. maxanim.com [maxanim.com]
- 10. benchchem.com [benchchem.com]
- 11. Tubulin Polymerization Assay [bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Ansamitocin P-3: A Comprehensive Technical Guide to its Binding Site on Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, has demonstrated significant anti-cancer activity, leading to its use as a payload in antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of the binding site of this compound on tubulin, the fundamental protein subunit of microtubules. We will delve into the molecular interactions governing this binding, present quantitative data from key experiments, and provide detailed methodologies for the cited assays. This document aims to be a comprehensive resource for researchers in oncology, cell biology, and pharmacology, as well as professionals involved in the development of novel anti-cancer therapeutics.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their critical function in mitosis makes them an attractive target for anti-cancer drug development. This compound, a structural analogue of maytansine, exerts its potent cytotoxic effects by disrupting microtubule dynamics.[1][2] It belongs to the class of microtubule-depolymerizing agents and has been shown to be more potent than its parent compound, maytansine, in certain cell lines.[2] Understanding the precise binding interaction of this compound with tubulin is crucial for the rational design of more effective and selective cancer therapies.
The this compound Binding Site on β-Tubulin
This compound binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2][3] This has been determined through competitive binding assays and molecular docking studies.[1][2] While a high-resolution crystal structure of this compound in complex with tubulin is not yet publicly available, the structure of its close analogue, maytansine, has been resolved (PDB ID: 4TV8), providing significant insights into the binding pocket.[4]
Molecular docking analyses suggest that this compound can adopt two different positions within the binding pocket.[1][5] The binding is stabilized by a network of hydrogen bonds and weak interactions, such as halogen-oxygen interactions.[1][5] Specifically, the docking model indicates potential hydrogen bonding between this compound and the following amino acid residues of β-tubulin:
-
Proline 175 (Pro175)
-
Valine 177 (Val177)
-
Serine 178 (Ser178)
These interactions anchor the drug molecule within the tubulin heterodimer, interfering with the longitudinal association of tubulin dimers, which is essential for microtubule polymerization.[4] This disruption of microtubule assembly leads to the depolymerization of both interphase and mitotic microtubules.[1][2]
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding and Microtubule Polymerization Inhibition
| Parameter | Value | Experimental System | Reference |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified goat brain tubulin | [1][2][3][5][6] |
| IC50 (Tubulin Polymerization) | ~3.4 x 10-6 M | Bovine brain tubulin | [7] |
| IC50 (Microtubule Depolymerization) | ~3.8 x 10-6 M | Polymerized bovine brain tubulin | [7] |
Table 2: Cellular Proliferation Inhibition (IC50)
| Cell Line | IC50 Value (pM) | Reference |
| MCF-7 (Human breast adenocarcinoma) | 20 ± 3 | [1][2][5][6] |
| HeLa (Human cervical cancer) | 50 ± 0.5 | [1][2][5][6] |
| EMT-6/AR1 (Mouse mammary tumor) | 140 ± 17 | [1][2][5][6] |
| MDA-MB-231 (Human breast adenocarcinoma) | 150 ± 1.1 | [1][2][5][6] |
Mechanism of Action and Cellular Consequences
The binding of this compound to β-tubulin triggers a cascade of cellular events, ultimately leading to apoptotic cell death. The disruption of microtubule dynamics has profound effects on the cell cycle, particularly during mitosis.
Disruption of Microtubule Dynamics and Mitotic Arrest
This compound strongly depolymerizes both interphase and mitotic microtubules at picomolar concentrations.[1][2] This leads to a failure in the formation of a functional mitotic spindle, which is essential for proper chromosome segregation. The inability of chromosomes to align correctly at the metaphase plate activates the spindle assembly checkpoint (SAC).[1][5]
Activation of the Spindle Assembly Checkpoint and Apoptosis
Activation of the SAC involves the recruitment of checkpoint proteins such as Mad2 and BubR1 to the kinetochores of unattached chromosomes.[1][5] This sustained checkpoint activation arrests the cell cycle in mitosis.[1][2][5][6] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.
Tubulin Purification
Tubulin is typically isolated from goat or bovine brain through multiple cycles of polymerization and depolymerization to ensure high purity.[1]
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of microtubules.
Workflow:
Detailed Protocol:
-
Prepare a solution of purified tubulin (e.g., 1 mg/mL) in a suitable buffer (e.g., MES buffer) and keep it on ice.
-
Add various concentrations of this compound or vehicle control to the tubulin solution.
-
Incubate the mixture on ice for 10-15 minutes.
-
Transfer the mixture to a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 460 nm over time. The absorbance is proportional to the extent of microtubule polymerization.[8]
Determination of Binding Affinity (Kd)
The dissociation constant (Kd) of the this compound-tubulin interaction can be determined using intrinsic tryptophan fluorescence quenching or other biophysical techniques.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.[6]
Workflow:
Detailed Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
After cell attachment, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).[6]
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound SRB with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of this compound on the microtubule network within cells.[3][6]
Detailed Protocol:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control for the desired time.[6]
-
Fix the cells with 3.7% formaldehyde (B43269) for 20 minutes at 37°C.[3][6]
-
Permeabilize the cells with cold methanol (B129727) (-20°C) for 15 minutes.[3][6]
-
Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS) for 1 hour.[6]
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule network using a fluorescence or confocal microscope.
Conclusion
This compound is a highly potent microtubule-depolymerizing agent that binds to a site on β-tubulin partially overlapping with the vinblastine binding site. This interaction is stabilized by hydrogen bonds with key amino acid residues, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis. The picomolar potency of this compound in inhibiting cancer cell proliferation underscores its potential as an anti-cancer therapeutic, particularly as a payload in antibody-drug conjugates. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and to develop novel tubulin-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. rcsb.org [rcsb.org]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
Ansamitocin P-3 as a Maytansinoid Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent antitumor maytansinoid produced by the actinomycete Actinosynnema pretiosum, serves as a critical precursor for the synthesis of highly potent cytotoxic agents used in antibody-drug conjugates (ADCs).[1][2][3] Its complex 19-membered macrocyclic lactam structure provides a unique scaffold for chemical modification, leading to the generation of maytansinoid derivatives such as DM1 and DM4.[1] These derivatives are the "warhead" payloads in FDA-approved ADCs like Kadcyla® (Trastuzumab emtansine) and Elahere™ (mirvetuximab soravtansine), which are used in the treatment of metastatic breast cancer and platinum-resistant ovarian cancer, respectively.[1] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, production, purification, and its pivotal role in the development of next-generation cancer therapeutics.
Physicochemical Properties of this compound
This compound is a member of the ansamycin (B12435341) family of antibiotics and is structurally similar to maytansine, differing in the acyl group at the C3 position.[4] Its potent biological activity stems from its ability to inhibit tubulin polymerization, a critical process for cell division.[5]
| Property | Value | Reference |
| Molecular Formula | C32H43ClN2O9 | [][7] |
| Molecular Weight | 635.14 g/mol | [5][] |
| Appearance | White to Off-white Powder/Crystalline Solid | [][] |
| Melting Point | 188-190 °C | [] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF | [][] |
| Storage | Store at -20 °C or 2-8°C in a well-sealed container | [][] |
Biosynthesis of this compound
The biosynthesis of this compound in Actinosynnema pretiosum is a complex process involving a Type I polyketide synthase (PKS) system. The pathway begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][9] The polyketide chain is then assembled by the PKS genes (asmA-D) through the sequential addition of extender units.[9] Following the formation of the proansamitocin (B1237151) macrocycle, a series of post-PKS modifications, including methylation, chlorination, carbamoylation, epoxidation, and esterification, lead to the final product, this compound.[9]
Production and Purification of this compound
The primary method for producing this compound is through microbial fermentation of Actinosynnema pretiosum.[10] Various strategies have been employed to enhance the production yield, including media optimization, strain improvement through mutation, and metabolic engineering.[11][12][13]
Strains: Actinosynnema pretiosum ATCC 31565 and its derivatives are commonly used for this compound production.[14]
Media Composition: Fermentation media typically consist of a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, corn syrup), and various minerals.[13][15] Optimization of media components, such as using a combination of glucose and glycerol, has been shown to increase yields.[] The addition of oxygen vectors like soybean oil can also enhance production by improving dissolved oxygen levels.[12]
Fermentation Conditions: Cultures are typically incubated at 28°C with shaking (e.g., 220 rpm) for a period of 144 hours or more.[1]
Isolating this compound from the complex fermentation broth is a multi-step process.[10]
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.[1][14]
-
Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This can include column chromatography using stationary phases like silica (B1680970) gel or neutral alumina.[10] High-performance counter-current chromatography (HPCCC) has also been successfully employed for efficient separation.[2]
-
Crystallization: The final step often involves crystallization to obtain high-purity this compound.[10]
The yield of this compound can vary significantly depending on the strain and fermentation conditions.
| Fermentation Strategy | This compound Titer (mg/L) | Reference |
| Optimized medium with cane molasses, glycerol, and soybean powder | 111.9 | [13] |
| Supplementation with isobutanol, soybean oil, and vitamin B1 | 141 | [13] |
| Mutant strain L-40 with seed medium optimization | 307.8 | [11] |
| Overexpression of efflux gene APASM_3193 | 330.6 | [16] |
| Addition of soybean oil as an oxygen vector | 106.04 | [12] |
This compound as a Precursor for Maytansinoid ADCs
This compound is not typically used directly as a therapeutic agent due to its systemic toxicity.[17][18] Instead, it serves as a starting material for the semi-synthesis of maytansinoid derivatives like DM1 (mertansine) and DM4 (soravtansine), which are then conjugated to monoclonal antibodies.[1][19]
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 7. This compound | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 15. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efflux identification and engineering for this compound production in Actinosynnema pretiosum [agris.fao.org]
- 17. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
biological activity of Ansamitocin P-3 against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1][2] Its significant cytotoxic and antiproliferative activities against a range of cancer cell lines have positioned it as a compound of high interest in oncology research and drug development. This technical guide provides an in-depth overview of the biological activity of this compound, detailing its mechanism of action, summarizing its efficacy against various cancer cell lines, and outlining key experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its potent anticancer effects primarily by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. The key steps in its mechanism of action are:
-
Microtubule Depolymerization: this compound binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][3] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1][3]
-
Mitotic Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. This activation involves the recruitment of checkpoint proteins such as Mad2 and BubR1 to the kinetochores.[1][4] The activated checkpoint prevents the onset of anaphase, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. In many cancer cell lines, this is mediated through the activation of the p53 tumor suppressor protein.[1] Activated p53 translocates to the nucleus and upregulates the expression of its downstream target, p21, a cyclin-dependent kinase inhibitor.[1] This cascade ultimately leads to programmed cell death, characterized by events such as Poly (ADP-ribose) polymerase (PARP) cleavage.[1]
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and antiproliferative activity of this compound has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1] |
| EMT-6/AR1 | Mouse Mammary Tumor (Multi-drug resistant) | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |
| U937 | Histiocytic Lymphoma | 180 | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Standardized assays are crucial for determining the cytotoxic effects of this compound. The following are detailed protocols for commonly used colorimetric assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Sulforhodamine B (SRB) Assay
This assay is based on the binding of the fluorescent dye Sulforhodamine B to cellular proteins.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to investigate the effects of this compound on apoptosis and the cell cycle.
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
2. Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Mandatory Visualizations
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Signaling pathway of this compound induced apoptosis.
Conclusion
This compound is a highly potent anticancer agent with a well-defined mechanism of action centered on the disruption of microtubule function. Its ability to induce mitotic arrest and subsequent p53-mediated apoptosis at picomolar concentrations underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound and related maytansinoids as valuable assets in the fight against cancer. Further research into its efficacy across a broader range of cancer types and in combination with other therapeutic modalities is warranted.
References
Ansamitocin P-3: A Comprehensive Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid derivative, has garnered significant attention in the field of oncology for its profound cytotoxic effects on a wide range of cancer cell lines.[1] As a key component in antibody-drug conjugates (ADCs), understanding its precise mechanism of action is paramount for the development of targeted cancer therapies. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis, offering a valuable resource for researchers and drug development professionals. We will delve into the core signaling pathways, present key quantitative data, and provide detailed experimental protocols for the assays cited.
Mechanism of Action: Microtubule Disruption and Mitotic Arrest
This compound exerts its potent anti-proliferative effects primarily by targeting tubulin, the fundamental building block of microtubules.[2] By binding to tubulin, this compound effectively inhibits microtubule assembly, leading to their depolymerization.[3][4][5] This disruption of the microtubule network has profound consequences for cellular processes, most notably mitosis.
The integrity of the mitotic spindle, which is composed of microtubules, is crucial for proper chromosome segregation during cell division. This compound-induced microtubule depolymerization leads to a defective mitotic spindle, triggering the spindle assembly checkpoint (SAC).[3][6] This crucial cellular surveillance mechanism halts the cell cycle in mitosis to prevent aneuploidy. The activation of SAC is evidenced by the increased accumulation and activation of key checkpoint proteins, Mad2 and BubR1.[3][6][7]
Prolonged mitotic arrest due to a persistently activated SAC ultimately pushes the cell towards a programmed cell death pathway known as apoptosis.[7][8]
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound involves a p53-mediated pathway.[3][6][7] Following mitotic arrest, there is a notable increase in the expression and nuclear accumulation of the tumor suppressor protein p53.[3] Activated p53 then transcriptionally upregulates its downstream target, p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest.[3][6]
The culmination of this signaling cascade is the activation of the apoptotic machinery. A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, which is observed in this compound-treated cells.[3] This intricate signaling network ensures the efficient elimination of cells that have suffered irreparable mitotic damage.
Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the anti-proliferative and apoptotic effects of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Cancer) | 20 ± 3[3][4] |
| HeLa (Cervical Cancer) | 50 ± 0.5[3][4] |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17[3][4] |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1[3][4] |
Table 2: Tubulin Binding and Mitotic Arrest Data
| Parameter | Value | Cell Line/System |
| Tubulin Binding Dissociation Constant (Kd) | 1.3 ± 0.7 µM[3][4] | Purified tubulin (in vitro) |
| Mitotic Index (Control) | 3 ± 0.5% | MCF-7 |
| Mitotic Index (20 pM this compound) | 23 ± 3% | MCF-7 |
| Mitotic Index (50 pM this compound) | 33 ± 0.8% | MCF-7 |
| Mitotic Index (100 pM this compound) | 44 ± 4% | MCF-7 |
Table 3: Induction of Apoptosis in MCF-7 Cells
| Treatment | Percentage of Dead Cells |
| Control (Vehicle) | 3%[3][5] |
| 50 pM this compound | 50%[3][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the apoptotic role of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines and Culture Conditions: MCF-7, HeLa, EMT-6/AR1, and MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Assay (Sulforhodamine B - SRB):
-
Seed cells in 96-well plates at a suitable density.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine cell density.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Immunofluorescence Microscopy for Microtubule Integrity
Workflow for immunofluorescence analysis of microtubules.
-
Cell Seeding: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with desired concentrations of this compound for a specified time (e.g., 24 hours).[9]
-
Fixation: Fix the cells with 3.7% formaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a solution of bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated) for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye like DAPI and mount the coverslips on microscope slides.
-
Visualization: Observe the microtubule structure using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound for a specific duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, PARP, Mad2, BubR1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The cleavage of PARP will be indicated by the appearance of a smaller fragment (e.g., 89 kDa) in addition to the full-length protein (116 kDa).
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting through a well-defined mechanism involving microtubule disruption, mitotic arrest, and activation of the p53-mediated apoptotic pathway. This in-depth technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. This information is crucial for the ongoing research and development of this compound and other maytansinoid-based anti-cancer therapies, particularly in the context of antibody-drug conjugates. A thorough understanding of its molecular interactions and cellular consequences will undoubtedly facilitate the design of more effective and targeted cancer treatments.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent microtubule-depolymerizing agent, has garnered significant attention for its cytotoxic effects in cancer therapy. Beyond its direct anti-tumor activity, emerging research has unveiled its remarkable immunomodulatory properties, positioning it as a promising agent in immuno-oncology. This technical guide provides an in-depth overview of the core immunomodulatory functions of this compound, with a focus on its impact on dendritic cells (DCs) and the subsequent activation of T-cell-mediated anti-tumor immunity. This document details quantitative data, experimental protocols, and the underlying signaling pathways to support further research and drug development in this area.
Core Immunomodulatory Mechanism: Dendritic Cell Maturation
This compound acts as a potent inducer of phenotypic and functional maturation of dendritic cells, the most potent antigen-presenting cells of the immune system.[1][2] This maturation process is crucial for initiating and shaping adaptive immune responses. By disrupting microtubule dynamics within DCs, this compound triggers a cascade of events that enhance their ability to prime T cells and orchestrate an effective anti-tumor response.[1][2]
Quantitative Effects on Dendritic Cell Maturation Markers
The maturational status of dendritic cells is commonly assessed by the surface expression of co-stimulatory molecules and MHC class II molecules. This compound has been shown to significantly upregulate these markers in a dose-dependent manner.
| Marker | Cell Type | This compound Concentration | Fold Increase/Percentage of Positive Cells | Reference |
| CD86 | Murine Splenic SP37A3 DCs | 0.1 µM | Potent induction (qualitative) | [2] |
| Human Monocyte-derived DCs | 0.1 µM | Potent induction (qualitative) | [2] | |
| CD80 | Human Monocyte-derived DCs | Not Specified | Upregulation | [3] |
| CD83 | Human Monocyte-derived DCs | Not Specified | Upregulation | [3] |
| MHC Class II | Human Monocyte-derived DCs | Not Specified | Upregulation | [3] |
Quantitative Effects on Cytokine Production
Mature dendritic cells secrete a variety of pro-inflammatory cytokines that are essential for the activation and differentiation of T cells, particularly towards a Th1 anti-tumor phenotype. This compound treatment of DCs leads to a significant increase in the production of these key cytokines.
| Cytokine | Cell Type | This compound Concentration | Cytokine Concentration (pg/mL) | Reference |
| IL-12p70 | Murine Bone Marrow-Derived DCs | Not Specified | Data not available | [4] |
| TNF-α | Murine Bone Marrow-Derived DCs | Not Specified | Data not available | [4] |
| IL-6 | Murine Bone Marrow-Derived DCs | Not Specified | Data not available | [4] |
| IL-10 | Murine Bone Marrow-Derived DCs | Not Specified | Data not available | [4] |
T-Cell Activation and Anti-Tumor Immunity
The maturation of dendritic cells induced by this compound directly translates to an enhanced capacity to stimulate T-cell responses. This includes increased T-cell proliferation and the generation of cytotoxic T lymphocytes (CTLs) that can effectively target and eliminate tumor cells.[1][2]
Synergy with Immune Checkpoint Blockade
This compound has demonstrated synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[2] This combination therapy leads to durable growth inhibition of established tumors. The proposed mechanism involves the this compound-induced DC maturation priming a robust T-cell response, which is then unleashed by the checkpoint inhibitors.
Impact on Regulatory T Cells
A key aspect of this compound's immunomodulatory function is its ability to reduce the frequency of regulatory T cells (Tregs) within the tumor microenvironment.[2] Tregs are immunosuppressive cells that can dampen anti-tumor immune responses. By decreasing their numbers, this compound helps to create a more favorable environment for an effective anti-tumor immune attack.
Signaling Pathways
The immunomodulatory effects of this compound on dendritic cells are underpinned by the activation of specific intracellular signaling pathways. As a microtubule-depolymerizing agent, its primary cellular action initiates a signaling cascade that culminates in the observed phenotypic and functional changes.
Experimental Protocols
Dendritic Cell Maturation Assay
This protocol outlines the in vitro maturation of bone marrow-derived dendritic cells (BMDCs) using this compound and subsequent analysis by flow cytometry.
Materials:
-
Bone marrow cells from mice
-
Recombinant murine GM-CSF and IL-4
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, CD86, and a viability dye.
-
Flow cytometer
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL of recombinant murine GM-CSF and 20 ng/mL of IL-4.
-
On day 3, add fresh media containing GM-CSF and IL-4.
-
On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
This compound Treatment:
-
Plate the immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for 24 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with a viability dye according to the manufacturer's instructions.
-
Stain the cells with fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single, CD11c+ cells and analyze the expression levels of MHC Class II, CD80, and CD86.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol describes how to assess the ability of this compound-matured DCs to induce T-cell proliferation using the CFSE dilution assay.[5][6]
Materials:
-
This compound-matured DCs (prepared as described above)
-
Splenocytes from a syngeneic mouse as a source of T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Labeling of T cells:
-
Isolate splenocytes and enrich for T cells using a nylon wool column or a T-cell isolation kit.
-
Resuspend the T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Co-culture of DCs and T cells:
-
Plate the CFSE-labeled T cells at 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the this compound-matured DCs at different DC:T cell ratios (e.g., 1:10, 1:20, 1:40).
-
Include appropriate controls: T cells alone, T cells with immature DCs.
-
Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye and an antibody against a T-cell marker (e.g., CD3).
-
Acquire data on a flow cytometer.
-
Gate on live, CD3+ T cells and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Cytokine Quantification by ELISA
This protocol details the measurement of cytokines secreted by this compound-treated DCs using an enzyme-linked immunosorbent assay (ELISA).[7][8]
Materials:
-
Supernatants from this compound-treated DC cultures
-
ELISA kits for specific cytokines (e.g., IL-12p70, TNF-α, IL-6)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate five times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate seven times with wash buffer.
-
Add TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Conclusion
This compound exhibits potent immunomodulatory properties, primarily through the induction of dendritic cell maturation. This leads to enhanced T-cell activation and a more robust anti-tumor immune response. The ability to synergize with immune checkpoint inhibitors and reduce the population of immunosuppressive regulatory T cells further highlights its potential as a valuable component of combination cancer immunotherapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the immunomodulatory capabilities of this compound. Further quantitative studies are warranted to fully elucidate the dose-dependent effects and to optimize its clinical application in immuno-oncology.
References
- 1. Current and Future Therapies for Immunogenic Cell Death and Related Molecules to Potentially Cure Primary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3 kinase, p38 SAP kinase, and NF-kappaB signal transduction pathways are involved in the survival and maturation of lipopolysaccharide-stimulated human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretion of interleukin-10 or interleukin-12 by LPS-activated dendritic cells is critically dependent on time of stimulus relative to initiation of purified DC culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. lonzabio.jp [lonzabio.jp]
- 7. protocols.io [protocols.io]
- 8. Cytokine ELISA Protocol Guide | PDF | Elisa | Laboratory Techniques [scribd.com]
Ansamitocin P-3 in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, has garnered significant interest in oncology for its profound cytotoxic effects against a spectrum of cancer cell lines. This technical guide provides an in-depth review of this compound, focusing on its mechanism of action, experimental validation, and its role in the development of next-generation cancer therapeutics, particularly antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to equip researchers and drug development professionals with a comprehensive understanding of this promising anti-cancer agent.
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have shown remarkable efficacy in preclinical cancer models.[1] this compound, a structural analogue of maytansine, stands out for its exceptional cytotoxicity, often exhibiting 100 to 1000 times more potency than many established anti-cancer drugs.[2] Despite its promise, early clinical investigations with maytansinoids were hampered by significant systemic toxicities, including neurotoxicity and gastrointestinal issues, which led to a narrow therapeutic window.[2][3] The advent of targeted delivery systems, most notably antibody-drug conjugates (ADCs), has revitalized interest in maytansinoids like this compound.[1][3] By linking these highly potent cytotoxic agents to monoclonal antibodies that specifically target tumor-associated antigens, ADCs offer the potential for direct delivery of the therapeutic payload to cancer cells, thereby enhancing efficacy while minimizing off-target side effects.[4]
This guide delves into the core scientific principles underlying the anti-cancer activity of this compound, providing a detailed examination of its molecular interactions and the cellular consequences of its mechanism of action.
Mechanism of Action
This compound exerts its potent anti-cancer effects primarily by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure.[3][4]
Microtubule Depolymerization
This compound binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[2][3][5] This interaction inhibits microtubule assembly and induces their depolymerization.[2][3][5] The binding affinity of this compound to purified tubulin has been determined to have a dissociation constant (Kd) of 1.3 ± 0.7 µM.[3][5] This disruption of the microtubule network is observed in both interphase and mitotic cells, leading to a cascade of events that culminate in cell death.[3][5]
Mitotic Arrest and Spindle Checkpoint Activation
The depolymerization of microtubules by this compound severely perturbs the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[3][5] This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the spindle before allowing the cell to proceed to anaphase.[3][6] Key proteins of the SAC, namely Mad2 and BubR1, are activated in response to this compound treatment, leading to a block in the mitotic phase of the cell cycle (G2/M arrest).[3][5]
Induction of p53-Mediated Apoptosis
Prolonged mitotic arrest triggers a p53-dependent apoptotic pathway.[3][5] Treatment with this compound leads to an increased expression and nuclear accumulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] The activation of p53 is a critical step in initiating the apoptotic cascade in response to the cellular stress induced by microtubule disruption.
The p53 protein, in turn, regulates the expression of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. p53 upregulates the expression of pro-apoptotic members, such as Bax, while downregulating anti-apoptotic members, like Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.
A key hallmark of this caspase-mediated apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3] The cleavage of PARP by caspases renders it inactive and is a definitive marker of apoptotic cell death.
Quantitative Data Summary
The cytotoxic and mechanistic effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.
| Cell Line | IC50 (pM) | Reference |
| MCF-7 (Breast) | 20 ± 3 | [3][5] |
| HeLa (Cervical) | 50 ± 0.5 | [3][5] |
| EMT-6/AR1 (Breast) | 140 ± 17 | [3][5] |
| MDA-MB-231 (Breast) | 150 ± 1.1 | [3][5] |
| A549 (Lung) | Data not specified | [7] |
| HT-29 (Colon) | Data not specified | [7] |
| NCI-H69 (Lung) | Potent activity | [1] |
| Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. |
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Tubulin | 1.3 ± 0.7 µM | [3][5] |
| Table 2: Binding Affinity of this compound. |
| Cell Line | Treatment Concentration (pM) | Percentage of Dead Cells | Reference |
| MCF-7 | 50 | 50% | [3] |
| Table 3: Apoptosis Induction by this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
This compound stock solution
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1–1000 pM) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 20–100 pM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced p53-mediated apoptotic pathway.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: In vitro evaluation workflow for this compound.
Conclusion and Future Directions
This compound is a highly potent anti-cancer agent that effectively induces mitotic arrest and p53-mediated apoptosis in a variety of cancer cell lines. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, makes it an attractive payload for antibody-drug conjugates. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this compound.
Future research should continue to explore the full potential of this compound in ADCs targeting a broader range of tumor antigens. Further investigation into potential resistance mechanisms and strategies to overcome them will be crucial for the successful clinical translation of this compound-based therapies. Additionally, exploring synergistic combinations with other anti-cancer agents could further enhance its therapeutic efficacy. The immunomodulatory properties of microtubule-depolymerizing agents also present an exciting avenue for combining this compound with immunotherapies to achieve durable anti-tumor responses.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Ansamitocin P-3 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent microtubule inhibitor, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][][4] This document provides a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the cytotoxic effects of this compound, along with its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound functions as a microtubule-depolymerizing agent.[5][6] It binds to tubulin, inhibiting microtubule assembly and disrupting the formation of the mitotic spindle.[2][4][5][6] This disruption leads to a blockage of cells in the mitotic phase of the cell cycle, specifically in the G2/M phase.[1][5][6] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, through a p53-mediated pathway.[5][6]
Quantitative Data Summary
The inhibitory effect of this compound on cell proliferation is concentration-dependent. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are summarized in the table below.
| Cell Line | Description | IC50 (pM) |
| MCF-7 | Human breast adenocarcinoma | 20 ± 3 |
| HeLa | Human cervical adenocarcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Mouse mammary tumor | 140 ± 17 |
| MDA-MB-231 | Human breast adenocarcinoma | 150 ± 1.1 |
| U937 | Human histiocytic lymphoma | 180 |
Data sourced from multiple studies.[1][5][6]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9] It is a reliable and sensitive method for cytotoxicity screening.[7][10][11]
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, HeLa)
-
Appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize adherent cells, resuspend in fresh medium, and determine cell count and viability using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 pM to 1000 pM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions to the respective wells.
-
Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).[5]
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant.
-
Wash the wells four times with slow-running tap water or 1% acetic acid.[11]
-
Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.[11]
-
Add 100 µL of 0.057% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[11]
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [ (Mean OD of treated sample) / (Mean OD of vehicle control) ] x 100
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the this compound cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
Ansamitocin P-3: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent microtubule inhibitor, has demonstrated significant anti-proliferative activity in various cancer cell lines.[1][2][3][4][5][6] As a structural analogue of maytansine, it functions by depolymerizing microtubules, leading to mitotic arrest and subsequent induction of apoptosis through a p53-mediated pathway.[2][3][4][5][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell proliferation, the cell cycle, and apoptosis. The included data and methodologies are intended to guide researchers in effectively designing and executing experiments to evaluate the anti-cancer properties of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein component of microtubules. It binds to tubulin, with a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM, at a site that partially overlaps with the vinblastine (B1199706) binding site.[2][3][4][5][8] This binding induces conformational changes in tubulin, leading to the depolymerization of both interphase and mitotic microtubules.[3][4][6][8]
The disruption of microtubule dynamics has profound consequences for cellular processes, particularly mitosis. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.[3] This activation involves the accumulation of checkpoint proteins such as Mad2 and BubR1, which prevent the onset of anaphase until all chromosomes are correctly attached to the spindle.[3][5][6][8] Prolonged mitotic arrest triggered by this compound ultimately leads to the activation of the p53 tumor suppressor protein and its downstream target, p21.[2][3][8] This signaling cascade culminates in the induction of apoptosis, or programmed cell death.[2][3][4][5][8]
In addition to its direct cytotoxic effects, this compound has also been shown to possess immunomodulatory properties. It can induce the maturation of dendritic cells, enhancing their ability to stimulate T-cell responses against tumors.[9] This suggests a dual mechanism of action, combining direct tumor cell killing with the potentiation of anti-tumor immunity.[9]
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][2][3][4][5][6] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1][2][3][4][5][6] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1][2][3][4][5][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][2][3][4][5][6] |
| A-549 | Lung Carcinoma | 4 x 10^-7 µg/mL | [8] |
| HT-29 | Colon Carcinoma | 4 x 10^-7 µg/mL | [8] |
| HCT-116 | Colon Carcinoma | 81 | [8] |
| U937 | Histiocytic Lymphoma | 180 | [1] |
Table 2: Effect of this compound on Cell Cycle Progression in MCF-7 Cells (24-hour treatment)
| This compound Concentration (pM) | % of Cells in G2/M Phase | Mitotic Index (%) | % of Phosphohistone-H3 (Ser10) Positive Cells | Reference(s) |
| 0 (Control) | 26 | 3 ± 0.5 | 3 ± 0.5 | [1][10] |
| 20 | - | 23 ± 3 | 14 ± 1.2 | [10] |
| 50 | 50 | 33 ± 0.8 | 21 ± 0.5 | [1][10] |
| 100 | 70 | 44 ± 4 | 29 ± 0.6 | [1][10] |
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Drug Preparation
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Appropriate complete culture medium (e.g., MEM for MCF-7 and HeLa) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[9][11]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.[9][11]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[11]
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[11]
Cell Cycle Analysis (Propidium Iodide - PI Staining)
Materials:
-
6-well plates
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.[4][12]
-
Incubate the fixed cells at -20°C for at least 2 hours.[2][4]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[2][4]
-
Incubate for 30 minutes at room temperature in the dark.[2][12]
-
Analyze the DNA content by flow cytometry.[1]
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest all cells and wash them twice with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2][13][14]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2][13][14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14][15]
Immunofluorescence for Microtubule Analysis
Materials:
-
Glass coverslips in 24-well plates
-
3.7% formaldehyde (B43269) in PBS
-
Chilled methanol (B129727)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Hoechst 33258 or DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat with this compound for the desired duration.
-
Fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.
-
Permeabilize the cells with chilled methanol at -20°C for 15 minutes.
-
Block non-specific binding with 2% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with Hoechst 33258 or DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Apoptotic and Cell Cycle Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Mad2, anti-BubR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8]
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. medicine.uams.edu [medicine.uams.edu]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving and Storing Ansamitocin P-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ansamitocin P-3 is a potent microtubule-depolymerizing agent and a maytansine (B1676224) analog with significant antitumor activity.[1][2] It is a key component in the development of Antibody-Drug Conjugates (ADCs).[] Proper handling, dissolution, and storage of this compound are critical to maintain its stability and ensure the reproducibility of experimental results. This document provides a detailed protocol for the solubilization and storage of this compound powder and its stock solutions.
Data Presentation: Solubility and Storage Conditions
The following tables summarize the key quantitative data for dissolving and storing this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (157.44 mM)[4][5] | Use newly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[4][5] Sonication is recommended to aid dissolution.[6] |
| Ethanol | 55 mg/mL[5] | - |
| Methanol | 10 mg/mL[] | - |
| Dimethylformamide (DMF) | 20 mg/mL[] | - |
| Water | Insoluble[5] | - |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In Vivo Formulation 2 | 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication.[4] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil.[4] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[5] | Store under desiccating conditions.[1] 2-8°C is also cited for storage.[] |
| Stock Solution in Solvent | -80°C | 1 to 2 years[4][5][6] | Recommended for long-term storage. |
| Stock Solution in Solvent | -20°C | 1 month to 1 year[4][5] | Suitable for short to medium-term storage. |
Experimental Protocols
1. Safety Precautions
This compound is a potent cytotoxic agent. Handle with care in a designated area, such as a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, is required. Avoid inhalation of the powder by using a dust mask.
2. Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 635.1 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
Methodology:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.35 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 6.35 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is fully dissolved.[6] Gentle warming can also be used to aid dissolution if precipitation occurs.[4]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber vials or tubes.[5] Store the aliquots at -80°C for long-term stability (up to 2 years).[4]
3. Protocol for Preparing Working Solutions
For In Vitro Applications (e.g., Cell Culture):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium or aqueous buffer to achieve the desired final concentration.
-
Important: As this compound is insoluble in purely aqueous solutions, ensure the final concentration of DMSO in the working solution is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a solvent-negative control experiment to confirm no non-specific effects.[6]
For In Vivo Applications (Example Formulation): This protocol is an example for preparing a 1 mL working solution. It is recommended to prepare this solution fresh on the day of use.[4]
-
Thaw a single aliquot of a concentrated this compound stock solution (e.g., 25 mg/mL in DMSO).
-
In a sterile tube, add the following solvents sequentially, mixing thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.[4]
-
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The solution should be clear.[4]
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound from receipt to experimental use.
References
- 1. This compound, microtubule depolymerizing agent (ab144546)| Abcam中文官网 [abcam.cn]
- 2. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
Application Notes & Protocols: Development of Ansamitocin P-3 Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1][2][3] Originally isolated from microorganisms, it exhibits powerful anti-tumor activity at sub-nanomolar concentrations.[4][5] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3][6] Due to its high cytotoxicity, this compound and its derivatives, such as DM1 (emtansine), are highly effective payloads for antibody-drug conjugates (ADCs).[7][][9] ADCs leverage the specificity of monoclonal antibodies to deliver these potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity and enhancing the therapeutic window.[10][11]
This document provides a detailed overview of the key steps and protocols involved in the development of this compound-based ADCs, from understanding its mechanism of action to preclinical evaluation.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[3] It binds to tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, leading to the depolymerization of microtubules.[6][12][] This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][6] Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), often through a p53-mediated pathway.[6]
The ADC delivers the maytansinoid payload intracellularly following antigen-mediated endocytosis.[14] Inside the cell, the linker is cleaved, releasing the active drug to bind to its tubulin target.
Caption: Mechanism of action for an this compound ADC.
This compound ADC Development Workflow
The development of a novel ADC is a multi-step process that requires careful optimization at each stage. The general workflow involves selecting a target antigen and corresponding antibody, synthesizing the linker-payload, conjugating it to the antibody, and then rigorously characterizing the resulting ADC before functional testing.
Caption: General workflow for this compound ADC development.
Protocols for ADC Synthesis and Characterization
Protocol 1: General Procedure for this compound Derivative (DM1) Conjugation to an Antibody
This protocol describes a common method for conjugating a thiol-containing maytansinoid derivative like DM1 to a monoclonal antibody via lysine (B10760008) residues using a heterobifunctional SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker
-
Maytansinoid derivative DM1
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffers: Borate buffer (pH 8.5), PBS (pH 7.4)
-
Quenching solution (e.g., Tris or Glycine)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Dialyze the mAb into a conjugation-compatible buffer (e.g., PBS, pH 7.4) to remove any interfering substances like Tris or primary amines.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Antibody Modification with SMCC Linker:
-
Dissolve SMCC in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the SMCC solution to the mAb solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess, unreacted SMCC linker using a desalting column (e.g., G-25) equilibrated with PBS, pH 7.4. The product is mAb-SMCC.
-
-
Payload Preparation:
-
DM1 is typically supplied with a protected thiol group. If not, ensure it has a free thiol for conjugation.
-
Dissolve DM1 in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation of DM1 to mAb-SMCC:
-
Add a 1.5- to 2-fold molar excess of DM1 (relative to the amount of linker added) to the purified mAb-SMCC solution.
-
Incubate the reaction at room temperature for 16-20 hours or at 4°C for 24-48 hours under gentle agitation and protected from light.
-
Quench any unreacted maleimide (B117702) groups by adding a final concentration of 1 mM N-acetylcysteine and incubating for 30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload and other reactants using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
The final ADC should be exchanged into a formulation buffer (e.g., PBS or histidine-based buffer).
-
-
Storage:
-
Sterile filter the final ADC solution through a 0.22 µm filter.
-
Store the ADC at 2-8°C or frozen at -80°C, depending on stability assessments.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.
-
Gradient: Run a linear gradient from 0% B to 100% B over 20-30 minutes.
-
Detection: UV at 280 nm (for protein) and 252 nm (for maytansinoid).
-
Analysis: Unconjugated antibody will elute first, followed by species with DAR=1, 2, 3, etc. The average DAR is calculated by integrating the peak areas of each species, weighted by their DAR value.
B. Analysis of Purity and Aggregation by SEC-HPLC
Size-Exclusion Chromatography (SEC) separates molecules based on size to assess purity and the presence of aggregates.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer like 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Detection: UV at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, while later eluting peaks represent fragments. Purity is typically expressed as the percentage of the main monomer peak area.
In Vitro Biological Evaluation
Quantitative Data: Potency of this compound
The intrinsic potency of the payload is a critical determinant of the final ADC's efficacy. This compound is highly potent against a variety of cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Proliferation) | MCF-7 (Breast Cancer) | 20 ± 3 pM | [1][6] |
| HeLa (Cervical Cancer) | 50 ± 0.5 pM | [1][6] | |
| EMT-6/AR1 (Murine Mammary) | 140 ± 17 pM | [1][6] | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 pM | [1][6] | |
| U937 (Leukemia) | 0.18 nM | [1] | |
| HCT-116 (Colon Cancer) | 0.081 nM | [2] | |
| IC₅₀ (Tubulin Polymerization) | Bovine Brain Tubulin | 3.4 µM | [2] |
| Dissociation Constant (Kd) | Tubulin Binding | 1.3 ± 0.7 µM | [1][6][7] |
Protocol 3: In Vitro Cytotoxicity Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.
-
Cell Plating:
-
Seed target cancer cells (expressing the antigen of interest) and non-target control cells in 96-well plates at a density of 2,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound in cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubate for 72-120 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.
-
Protocol 4: Cell Cycle Analysis via Flow Cytometry
This protocol confirms the G2/M arrest induced by this compound.
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the ADC or free drug at concentrations around the IC₅₀ value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases based on DNA content. An increase in the G2/M population indicates cell cycle arrest.[1]
-
In Vivo Preclinical Evaluation
Protocol 5: General Procedure for In Vivo Xenograft Efficacy Study
This protocol outlines a standard approach to evaluate the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[15]
-
Model Establishment:
-
Select an appropriate immunocompromised mouse strain (e.g., NOD-SCID or Athymic Nude).
-
Implant human tumor cells that express the target antigen subcutaneously into the flank of each mouse (typically 5-10 million cells per mouse).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.
-
Typical groups include:
-
Vehicle control (e.g., saline).
-
This compound ADC (at various dose levels, e.g., 1, 3, 10 mg/kg).
-
Non-targeting control ADC.
-
Unconjugated antibody.
-
-
Administer the treatments intravenously (i.v.) according to a predetermined schedule (e.g., once, or weekly for 3 weeks).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent TGI for each treatment group compared to the vehicle control.
-
Analyze statistical significance between treatment and control groups (e.g., using ANOVA).
-
Evaluate body weight changes to assess treatment-related toxicity. This compound treatment at 25 μg/kg/day has been shown to prolong the survival time of mice with B16 melanoma.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Ansamitocin P3 - LKT Labs [lktlabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Purification of Ansamitocin P-3 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent antitumor maytansinoid produced by fermentation of microorganisms such as Actinosynnema pretiosum, is a crucial component in the development of antibody-drug conjugates (ADCs). Its high cytotoxicity necessitates a robust and efficient purification process to achieve the stringent purity levels required for pharmaceutical applications. Isolating this compound from the complex fermentation broth presents a significant challenge due to the presence of numerous other metabolites and cellular components.
This document provides detailed application notes and protocols for the multi-step purification of this compound from fermentation broth. The described workflow encompasses initial extraction followed by a series of chromatographic separations and a final crystallization step to yield a highly purified product.
Overall Purification Workflow
The purification of this compound is a multi-step process designed to progressively remove impurities and enrich the target compound. The general workflow begins with the extraction of this compound from the fermentation broth, followed by one or more chromatography steps to separate it from related ansamitocins and other contaminants, and concludes with crystallization to obtain a highly pure, crystalline product.
Caption: Overall workflow for the purification of this compound.
Data Presentation
The following table summarizes quantitative data from a representative purification protocol for this compound.
| Purification Step | Starting Material | Product Amount | Purity | Recovery/Yield | Reference |
| HPCCC | 160 mg crude sample | 28.8 mg this compound | 98.4% | 18% | [1] |
| Reversed-Phase HPLC | Fermentation Broth | >95% Purity Achievable | >95% | Not Specified | [2] |
| Solvent Extraction & Chromatography | Fermentation Broth | Not Specified | >80% (after neutral alumina) | Not Specified | [2] |
Experimental Protocols
Initial Extraction from Fermentation Broth
This initial step aims to extract this compound and other lipophilic compounds from the aqueous fermentation broth into an organic solvent.
Materials:
-
Fermentation broth of Actinosynnema pretiosum
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant. The supernatant is the primary source of secreted this compound.
-
Combine the supernatant with an equal volume of ethyl acetate in a separatory funnel.
-
Shake the mixture vigorously for 5-10 minutes to ensure thorough extraction.
-
Allow the phases to separate. The upper organic phase containing this compound will be a distinct layer.
-
Carefully collect the upper ethyl acetate phase.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by Macroporous Resin Adsorption
This step can be used as an initial capture and concentration of this compound from the fermentation broth or clarified supernatant.
Materials:
-
Fermentation broth or clarified supernatant
-
Macroporous resin (e.g., Amberlite® XAD® series or Diaion® HP series)
-
Chromatography column
-
Organic solvents (e.g., methanol (B129727), ethanol, acetonitrile)
-
Water
Protocol:
-
Pack a chromatography column with the selected macroporous resin and equilibrate with water.
-
Load the fermentation broth or clarified supernatant onto the column at a controlled flow rate.
-
After loading, wash the column with water to remove unbound hydrophilic impurities.
-
Elute the bound this compound from the resin using an organic solvent or a gradient of increasing organic solvent concentration in water.
-
Collect fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC).
-
Pool the fractions containing the purified this compound and concentrate under reduced pressure.
Purification by Silica Gel Column Chromatography
Silica gel chromatography is a common technique for separating compounds based on their polarity.
Materials:
-
Crude or partially purified this compound extract
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate, dichloromethane, methanol)
Protocol:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a mixture with a small amount of ethyl acetate).
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the elution of this compound by thin-layer chromatography (TLC) or HPLC.
-
Combine the fractions containing pure this compound and evaporate the solvent.
Purification by High-Performance Counter-Current Chromatography (HPCCC)
HPCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.
Materials:
-
Crude this compound extract
-
HPCCC instrument
-
Solvents for the two-phase system: Hexane, Ethyl Acetate, Methanol, Water (HPLC grade)
Protocol:
-
Prepare the two-phase solvent system by mixing hexane, ethyl acetate, methanol, and water in a volumetric ratio of 0.6:1:0.6:1.[1]
-
Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.
-
Fill the HPCCC column with the stationary phase (the upper or lower phase, depending on the instrument and method).
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Dissolve the crude sample (e.g., 160 mg) in a suitable volume of the solvent system.[1]
-
Inject the sample into the column.
-
Continue pumping the mobile phase and collect fractions. The separation of this compound can be achieved in under 80 minutes.[1]
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound. This method has been shown to yield 28.8 mg of this compound with a purity of 98.4% from a 160 mg crude sample.[1]
Crystallization
The final step to obtain high-purity this compound is crystallization.
Materials:
-
Purified this compound (as an amorphous solid or concentrated oil)
-
A suitable solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane)
-
An anti-solvent in which this compound is poorly soluble (e.g., hexane, petroleum ether)
-
Crystallization dish or flask
Protocol:
-
Dissolve the purified this compound in a minimal amount of the chosen solvent at room temperature or with gentle warming.
-
Slowly add the anti-solvent dropwise to the solution until it becomes slightly turbid.
-
Allow the solution to stand undisturbed at room temperature or in a refrigerator.
-
Crystals of this compound should form over time.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any residual impurities.
-
Dry the crystals under vacuum to obtain the final, highly purified this compound.
Quality Control and Purity Assessment
The purity of this compound at each stage of the purification process should be monitored by a validated analytical method, typically reversed-phase high-performance liquid chromatography (RP-HPLC).
Analytical HPLC Method
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 70% methanol in water or a gradient of acetonitrile (B52724) in water.[3]
-
Flow Rate: 0.8 - 1.0 mL/min[3]
-
Detection: UV at 252 nm and 254 nm[3]
-
Column Temperature: 25-30 °C
Conclusion
The purification of this compound from fermentation broth is a meticulous process that requires a combination of extraction and chromatographic techniques. The protocols outlined in this document provide a comprehensive guide for researchers and professionals in the field. The choice of a specific purification strategy will depend on the scale of production, the desired final purity, and the available equipment. Careful monitoring of each step with a reliable analytical method is crucial for achieving a high-quality final product suitable for its intended pharmaceutical applications.
References
- 1. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 2. CN117597450A - Purification method of anthyricin P-3 - Google Patents [patents.google.com]
- 3. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Analysis of Ansamitocin P-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ansamitocin P-3 (AP-3) is a potent antitumor maytansinoid, a class of macrocyclic antibiotics first isolated from Nocardia sp.[1][2] It functions as a microtubule inhibitor, disrupting cell division and leading to apoptosis, which makes it a compound of significant interest in oncology.[3][4] Notably, this compound serves as the cytotoxic "warhead" molecule in the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), used in the treatment of breast cancer.[1][3] Given its therapeutic importance and the need for precise dosing in ADCs, accurate and robust analytical methods for its quantification are crucial. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of this compound from complex matrices like fermentation broths.[5] This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. In RP-HPLC, the stationary phase (typically a C8 or C18 alkyl-silica column) is nonpolar, while the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). Separation from other impurities and related ansamitocins is achieved based on differential partitioning between the stationary and mobile phases. Quantification is performed by comparing the peak area of this compound in a sample to that of a known concentration standard, typically detected at a wavelength of 254 nm.[1][3]
Chromatographic Conditions: A Comparative Overview
Several HPLC methods have been successfully employed for the analysis of this compound. The following table summarizes the key parameters from different published methods, providing a comparative overview for method selection and development.
| Parameter | Method 1 (HPLC-PDA)[1] | Method 2 (HPLC-UV)[3] | Method 3 (LC-MS/MS)[6] |
| Instrumentation | Agilent 1260 HPLC | Agilent 1260 HPLC | ESI-LC/MS/MS System |
| Column | Shim-pack GIST C18 (250 x 4.5 mm, 5 µm) | Agilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Betabasic C8 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Methanol in Water | Isocratic: 55% Acetonitrile, 45% Water with 0.5% Formic Acid | Isocratic: 70% Acetonitrile with 0.9% Formic Acid |
| Flow Rate | 0.8 mL/min | Not Specified (Typical: 1.0 mL/min) | Not Specified |
| Column Temperature | 25°C | Not Specified (Typical: Ambient or 25-30°C) | Not Specified |
| Detection | PDA at 254 nm | UV at 254 nm | MS/MS in MRM mode (m/z 635.2/547.2) |
| Injection Volume | Not Specified (Typical: 10-20 µL) | Not Specified (Typical: 10-20 µL) | Not Specified |
| Run Time | Not Specified | 10 min | Not Specified |
Detailed Experimental Protocol (Based on Method 2)
This protocol provides a step-by-step guide for the quantification of this compound from a fermentation broth, adapted from established methods.[3]
Materials and Reagents
-
This compound reference standard (≥90% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
Instrumentation
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 250 x 4.6 mm, 5 µm).
-
Sonicator bath.
-
Microcentrifuge.
-
Analytical balance.
Preparation of Solutions
-
Mobile Phase (55:45 Acetonitrile:Water w/ 0.5% Formic Acid):
-
Measure 450 mL of deionized water into a 1 L solvent bottle.
-
Carefully add 5 mL of formic acid to the water.
-
Add 550 mL of acetonitrile to the bottle.
-
Mix thoroughly and degas the solution by sonication for 15-20 minutes or by vacuum filtration.
-
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix well. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (from Fermentation Broth)[3]
-
Transfer a known volume (e.g., 1 mL) of the fermentation culture into a suitable tube.
-
Add two volumes of methanol (e.g., 2 mL).
-
Sonicate the mixture for 30 minutes to ensure cell lysis and complete extraction of this compound.
-
Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet cell debris and other solids.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
Caption: Workflow for preparing this compound samples from fermentation broth.
HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions from lowest to highest concentration.
-
Inject the prepared samples. It is good practice to run a standard periodically (e.g., every 10-20 samples) to check for system stability.
-
-
Data Acquisition: Record the chromatograms for 10 minutes at a detection wavelength of 254 nm.
Data Analysis
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.
-
Quantification: Using the regression equation, calculate the concentration of this compound in the injected samples based on their measured peak areas.
-
Final Concentration: Adjust the calculated concentration for any dilution factors introduced during sample preparation to determine the final concentration in the original fermentation broth.
Caption: Logical flow of the HPLC analysis process.
Method Validation Characteristics
While a full validation was not performed on the adapted method, the following table shows example performance data from a validated LC-MS/MS method for this compound in rat plasma, demonstrating typical figures of merit for bioanalytical assays.[6]
| Validation Parameter | Result[6] |
| Matrix | Rat Plasma |
| Linearity Range | 1 - 500 ng/mL |
| Within-day Precision (CV%) | 12.9% (at 1 ng/mL), 6.7% (at 10 ng/mL), 5.5% (at 200 ng/mL) |
| Between-day Precision (CV%) | 10.4% (at 1 ng/mL), 6.5% (at 10 ng/mL), 6.4% (at 200 ng/mL) |
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol, including sample preparation from fermentation broth and detailed chromatographic conditions, is suitable for process monitoring, quality control, and research applications. Researchers can adapt the provided methods based on available instrumentation and specific sample matrices. For regulatory submissions, a full method validation according to ICH guidelines would be required.
References
- 1. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Counter-Current Chromatography for the Preparative Purification of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent anti-tumor maytansinoid, is a valuable pharmaceutical intermediate, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] It is primarily produced through fermentation of microorganisms such as Actinosynnema pretiosum.[1][2] The isolation of this compound from the complex fermentation broth presents a significant purification challenge.[1][2][3] High-Performance Counter-Current Chromatography (HPCCC) offers a robust and efficient solution for the preparative separation of this compound, eliminating the need for solid stationary phases and reducing the risk of sample degradation.[2] This application note provides a detailed protocol for the purification of this compound from a crude fermentation broth extract using HPCCC, based on published research.[2]
Data Presentation
The following table summarizes the quantitative data from the preparative separation of this compound using HPCCC.[2]
| Parameter | Value |
| Starting Material | Crude extract from Actinosynnema pretiosum fermentation broth |
| Amount of Crude Sample | 160 mg |
| Purified this compound | 28.8 mg |
| Purity of this compound | 98.4% |
| Separation Time | < 80 minutes |
Experimental Protocols
This section details the methodology for the preparative isolation of this compound using High-Performance Counter-Current Chromatography.
Materials and Reagents
-
Crude extract of Actinosynnema pretiosum fermentation broth
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
This compound standard (for analytical comparison)
Instrumentation
-
High-Performance Counter-Current Chromatography (HPCCC) system (e.g., TBE-300A or similar)
-
Preparative HPLC system for purity analysis
-
NMR Spectrometer for structural identification
-
Mass Spectrometer for structural identification
Preparation of the Two-Phase Solvent System
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 0.6:1:0.6:1.[2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
HPCCC Instrument Setup and Operation
-
Column Preparation: Fill the entire column of the HPCCC instrument with the upper phase (stationary phase).
-
Equilibration: Pump the lower phase (mobile phase) into the column at a desired flow rate while the centrifuge is rotating at the set speed. Continue until the mobile phase emerges from the column outlet and the system reaches equilibrium.
-
Sample Preparation: Dissolve 160 mg of the crude extract from the fermentation broth in a suitable volume of the two-phase solvent system.[2]
-
Sample Injection: Inject the prepared sample into the HPCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Purification: Combine the fractions containing the purified this compound.
Representative HPCCC Operating Parameters:
| Parameter | Value |
| Apparatus | Preparative HPCCC Instrument |
| Two-Phase Solvent System | n-Hexane:Ethyl Acetate:Methanol:Water (0.6:1:1:1, v/v/v/v) |
| Mobile Phase | Lower Phase |
| Stationary Phase | Upper Phase |
| Rotational Speed | 800 rpm |
| Flow Rate | 2.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
Analysis of Purified this compound
-
Purity Determination: Analyze the purity of the collected fractions containing this compound using a preparative HPLC system.[2]
-
Structural Identification: Confirm the structure of the purified compound using NMR (¹H and ¹³C) and mass spectrometry.[2]
Mandatory Visualization
Caption: Workflow for the purification of this compound using HPCCC.
Conclusion
High-Performance Counter-Current Chromatography is a highly effective technique for the preparative isolation and purification of this compound from complex fermentation broths.[2] The method described provides a high-purity product in a single step and in a relatively short time frame.[2] This approach is scalable and avoids the complications associated with solid-phase chromatography, making it an attractive method for the industrial production of this important anti-tumor agent.
References
- 1. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Ansamitocin P-3
Introduction
Ansamitocin P-3 (AP-3) is a potent antitumor maytansinoid that serves as a critical component, or "warhead," in antibody-drug conjugates (ADCs) like Trastuzumab emtansine (T-DM1).[1][2][3] Its complex macrocyclic structure and potent cytotoxicity necessitate robust and precise analytical methods for its characterization, quantification, and quality control throughout the drug development and manufacturing process. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound, intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application Note:
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. It is primarily used for separating AP-3 from related impurities, degradation products, and other components in fermentation broths or synthesized mixtures.[4] Reversed-phase HPLC (RP-HPLC) with a C8 or C18 stationary phase is the most common method. Detection is typically performed using a photodiode array (PDA) or UV detector, commonly at a wavelength of 254 nm, where the molecule exhibits significant absorbance.[1][5] This method is essential for determining the purity of AP-3 preparations and for quantifying its concentration in various samples.
Experimental Protocol: RP-HPLC for Purity Assessment
This protocol is adapted from methodologies described for the analysis of AP-3 from fermentation cultures.[1][5]
A. Equipment and Reagents:
-
HPLC System (e.g., Agilent 1260 or equivalent) with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., Shim-pack GIST C18, 250 x 4.6 mm, 5 µm).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification).[5]
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
B. Sample Preparation:
-
Crude Sample (e.g., Fermentation Broth): Centrifuge the broth to remove cells. Extract the supernatant with an equal volume of ethyl acetate (B1210297). Evaporate the ethyl acetate layer to dryness under reduced pressure and reconstitute the residue in a known volume of the mobile phase or methanol.
-
Purified Sample: Accurately weigh and dissolve the AP-3 sample in the mobile phase or methanol to a final concentration of approximately 0.1-1.0 mg/mL.
-
Filter all samples through a 0.22 µm syringe filter before injection.
C. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared this compound reference standard to determine its retention time.
-
Inject the prepared samples.
-
Monitor the chromatogram at 254 nm.
D. Data Analysis:
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the reference standard.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of AP-3 Peak / Total Area of All Peaks) x 100
-
Data Presentation: HPLC Methods for this compound Analysis
| Parameter | Method 1 (Isocratic)[1] | Method 2 (Isocratic)[5] |
| Column | Shim-pack GIST C18 (250 x 4.6 mm, 5 µm) | Agilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 70% Methanol in Water | 55% Acetonitrile / 45% Water with 0.5% Formic Acid |
| Flow Rate | 0.8 mL/min | Not specified (typically 1.0 mL/min) |
| Temperature | 25°C | Not specified |
| Detection | PDA, 254 nm | UV, 254 nm |
| Run Time | Not specified | 10 min |
Visualization: HPLC Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the characterization and quantification of this compound, especially in complex biological matrices like plasma.[6] This method combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. For quantification, the analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.[6] The technique is also invaluable for metabolism studies, allowing for the identification and tentative structural assignment of metabolites.[7]
Experimental Protocol: LC-MS/MS for Quantification in Plasma
This protocol is based on a validated method for quantifying AP-3 in rat plasma.[6]
A. Equipment and Reagents:
-
LC-MS/MS system with an Electrospray Ionization (ESI) source.
-
Reversed-phase C8 column (e.g., Betabasic C8, 50 x 2.1 mm, 5 µm).[6]
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ethyl acetate (reagent grade).
-
This compound reference standard.
-
Internal Standard (IS), e.g., depsipeptide FK228.[6]
-
Rat plasma (or other biological matrix).
-
Microcentrifuge tubes.
B. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of rat plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
C. LC-MS/MS Conditions:
-
Set up the LC-MS/MS system according to the parameters in the table below.
-
Equilibrate the column with the mobile phase.
-
Inject the prepared samples.
D. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio (AP-3 / IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for this method was reported as 1-500 ng/mL.[6]
Data Presentation: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting[6] |
| LC System | |
| Column | Betabasic C8 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile / 0.9% Formic Acid |
| Flow Rate | Not specified (split flow, 5% to MS) |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (AP-3) | m/z 635.2 → 547.2 |
| MRM Transition (IS) | m/z 541.5 → 424.0 |
| Calibration Range | 1 - 500 ng/mL (in rat plasma) |
| Within-day CVs | 5.5% - 12.9% |
| Between-day CVs | 6.4% - 10.4% |
Visualization: LC-MS/MS Quantification Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.[8] Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, allowing for the complete assignment of the complex macrocyclic structure. While other techniques can identify and quantify AP-3, NMR is the gold standard for confirming its chemical identity, especially for a reference standard or a newly isolated batch.
Experimental Protocol: General Procedure for NMR Analysis
A. Equipment and Reagents:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD)).
-
Highly purified this compound sample (~5-10 mg).
B. Sample Preparation:
-
Ensure the this compound sample is dry and free of residual non-deuterated solvents.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
C. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If required for full structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
D. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities in the ¹H spectrum.
-
Analyze the chemical shifts in the ¹³C spectrum.
-
Use 2D NMR data to build a molecular scaffold and assign all proton and carbon signals to their respective positions in the this compound structure. Compare the obtained spectra with published data for confirmation.
Visualization: Relationship of Analytical Techniques
References
- 1. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux identification and engineering for this compound production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ansamitocin P-3 as a Positive Control in Tubulin Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that inhibits tubulin polymerization.[1][][3] Its well-characterized mechanism of action and high potency make it an excellent positive control for in vitro tubulin polymerization assays. These assays are fundamental in the screening and characterization of novel anticancer compounds that target microtubule dynamics. This document provides detailed protocols and data for utilizing this compound as a reliable positive control.
This compound functions by binding to β-tubulin, partially overlapping with the vinblastine (B1199706) binding site, which leads to the depolymerization of microtubules.[4][5][6] This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, activates the spindle assembly checkpoint, and ultimately induces apoptosis, often through a p53-mediated pathway.[4][5][6]
Mechanism of Action Signaling Pathway
Caption: Mechanism of this compound induced tubulin inhibition and apoptosis.
Quantitative Data
This compound exhibits potent activity against a variety of cancer cell lines and effectively inhibits tubulin polymerization at sub-micromolar concentrations.
| Parameter | Cell Line / Condition | Value | Reference |
| IC₅₀ (Cell Proliferation) | MCF-7 (Breast Cancer) | 20 ± 3 pM | [4][5] |
| HeLa (Cervical Cancer) | 50 ± 0.5 pM | [4] | |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 pM | [4] | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 pM | [4] | |
| Dissociation Constant (Kd) | Purified Tubulin | 1.3 ± 0.7 µM | [4][5][6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol describes a turbidity-based spectrophotometric assay to monitor the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
This compound
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 5 mg/mL. Keep on ice and use within one hour.
-
GTP Stock Solution: Prepare a 10 mM stock solution of GTP in GTB. Store in aliquots at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in GTB to create working solutions.
-
Polymerization Mix: On ice, prepare the polymerization mix immediately before use. For a final tubulin concentration of 3 mg/mL, combine the appropriate volumes of tubulin stock solution, GTB, 1 mM GTP (final concentration), and 10% glycerol (final concentration).
Experimental Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Pipette 10 µL of the 10x concentrated this compound dilutions (or vehicle control, e.g., GTB with the same final DMSO concentration) into the wells of the 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of this compound and the controls.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Fluorescence-Based Tubulin Polymerization Assay
This method offers higher sensitivity and is less prone to interference from compound precipitation.
Additional Materials:
-
Fluorescent reporter dye (e.g., DAPI)
-
Black, opaque 96-well microplate
Modifications to Protocol:
-
Polymerization Mix: When preparing the tubulin polymerization mix, add the fluorescent reporter to its recommended final concentration.
-
Plate Type: Use a black, opaque 96-well plate to minimize background fluorescence.
-
Data Acquisition: Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis: The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background at time 0 | Light scattering from inhibitor precipitate. | Check the solubility of the test compound in the assay buffer. Reduce the starting concentration or use a different solvent (ensure final solvent concentration is low, e.g., <1% DMSO). |
| No polymerization in control | Inactive tubulin or GTP. | Use freshly prepared or properly stored tubulin and GTP. Ensure the plate reader is maintained at 37°C. |
| Variable results | Inaccurate pipetting; temperature fluctuations. | Use calibrated pipettes and ensure consistent timing. Maintain a stable temperature for all reagents and the plate reader. |
Conclusion
This compound serves as a robust and reliable positive control for tubulin polymerization inhibition assays. Its potent and well-documented activity ensures the validity of the assay system and provides a benchmark for the evaluation of novel tubulin-targeting compounds. The detailed protocols provided herein offer a standardized method for researchers in the field of cancer drug discovery.
References
- 1. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Potent Inducer of Mitotic Arrest for Cell Cycle Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a structural analogue of maytansine, is a highly potent cytotoxic agent that functions as a microtubule inhibitor.[1][2][3] Its ability to depolymerize microtubules leads to the disruption of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle.[4][5][6] This property makes this compound a valuable tool for cell cycle synchronization and for studying the molecular mechanisms governing mitosis and the spindle assembly checkpoint. Furthermore, its potent anti-proliferative activity is of significant interest in the development of antibody-drug conjugates (ADCs) for cancer therapy.[3][7] These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest in cell culture for cell cycle analysis.
Mechanism of Action
This compound exerts its biological effects by binding to tubulin, the fundamental protein subunit of microtubules.[1][2] This binding, which occurs at a site that partially overlaps with the vinblastine (B1199706) binding site, inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1][2] The disruption of both interphase and mitotic microtubules has profound consequences for cellular processes, most notably cell division.[1][2]
The disassembly of the mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.[4][5] This activation involves the recruitment of checkpoint proteins such as Mad2 and BubR1 to the kinetochores.[1][4][5] The activated SAC prevents the onset of anaphase, thereby arresting cells in mitosis.[4][5] Prolonged mitotic arrest induced by this compound can ultimately trigger a p53-mediated apoptotic pathway, leading to programmed cell death.[1][5][6]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines, providing a reference for experimental design.
| Cell Line | IC50 (pM) | Mitotic Arrest Concentration (pM) | Observed Effects | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | 20 ± 3 | 20 - 100 | Increased mitotic index, G2/M phase arrest, apoptosis | [1][2] |
| HeLa (Human Cervical Carcinoma) | 50 ± 0.5 | Not specified | Inhibition of proliferation | [1][2] |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17 | Not specified | Inhibition of proliferation | [1][2] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 150 ± 1.1 | Not specified | Inhibition of proliferation | [1][2] |
| A-549 (Human Lung Carcinoma) | 400 | Not specified | Cytotoxicity | [8] |
| HT-29 (Human Colon Adenocarcinoma) | 400 | Not specified | Cytotoxicity | [8] |
| HCT-116 (Human Colon Carcinoma) | 81 | Not specified | Cytotoxicity | [8] |
| U937 (Human Histiocytic Lymphoma) | 180 | Not specified | Inhibition of proliferation | [9] |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., MEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution)
-
This compound stock solution (in DMSO)
-
Vehicle control (0.1% DMSO in complete medium)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in appropriate culture vessels and allow them to adhere and grow for 24 hours.
-
Prepare a series of dilutions of this compound in complete growth medium from the stock solution. A typical concentration range for inducing mitotic arrest in MCF-7 cells is 20-100 pM.[1]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period. For cell cycle analysis, a 24-hour incubation is a common starting point.[1]
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
70% Ethanol (B145695) (chilled)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 8 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[10]
-
Wash the cell pellet twice with cold PBS.
-
Fix the cells by resuspending the pellet in chilled 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells at 4°C for 2 hours in the dark.[6]
-
Analyze the samples on a flow cytometer. The data can be analyzed using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G2/M phase.[1] In MCF-7 cells treated with 50 pM and 100 pM this compound for 24 hours, the percentage of cells in the G2/M phase was found to be 50% and 70%, respectively, compared to 26% in control cells.[6]
Mitotic Index Calculation
Materials:
-
Cells grown on glass coverslips
-
3.7% Formaldehyde (B43269) in PBS
-
Chilled Methanol
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
After incubation, fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.[1]
-
Permeabilize the cells with chilled methanol.
-
Stain the cells with Hoechst 33258 solution to visualize the condensed chromatin in mitotic cells.[1]
-
Mount the coverslips on microscope slides.
-
Using a fluorescence microscope, count the number of mitotic cells (characterized by condensed chromosomes) and the total number of cells in several random fields.
-
Calculate the mitotic index using the following formula: Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100 In MCF-7 cells, treatment with 20, 50, and 100 pM this compound for 24 hours resulted in a mitotic index of 23±3%, 33±0.8%, and 44±4%, respectively, compared to 3±0.5% in control cells.[1]
Visualizations
Caption: Signaling pathway of this compound inducing mitotic arrest and apoptosis.
Caption: Experimental workflow for studying mitotic arrest induced by this compound.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ansamitocin P-3 Production in Actinosynnema pretiosum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the production yield of the potent antitumor agent Ansamitocin P-3 (AP-3) from Actinosynnema pretiosum. Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of reported yield improvements.
Frequently Asked Questions (FAQs)
Q1: My A. pretiosum culture is growing well, but the AP-3 yield is consistently low. What are the most common causes?
A1: Low AP-3 yield despite good cell growth is a common issue. Several factors could be at play:
-
Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, fructose (B13574) is often a better carbon source for AP-3 production than glucose.[1] High concentrations of easily assimilated nitrogen can also be repressive.
-
Inadequate Precursor Supply: The biosynthesis of AP-3 requires specific precursors, such as isobutanol (or its precursors like L-valine) for the isobutyryl side chain.[2] Insufficient availability of these building blocks will limit the final product yield.
-
Product Toxicity: AP-3 can be toxic to A. pretiosum at high concentrations, inhibiting cell division and growth, which in turn limits further production.[2][3]
-
Dissolved Oxygen Limitation: As a strictly aerobic bacterium, A. pretiosum requires sufficient oxygen for both growth and secondary metabolite production. Poor oxygenation in the fermentation broth can be a significant bottleneck.[4]
-
Regulatory Gene Expression: The expression of key regulatory genes, such as the two-component system CrsRK, is essential for activating the AP-3 biosynthetic gene cluster.[5]
Q2: What is the role of isobutanol in the fermentation medium?
A2: Isobutanol serves as a direct precursor for the isobutyryl side chain of this compound. Supplementing the fermentation medium with isobutanol can significantly boost AP-3 production by increasing the pool of this necessary building block.[2][6] This alleviates a potential bottleneck in the biosynthetic pathway, leading to a higher final product titer.[6]
Q3: Can this compound production be improved by genetic engineering?
A3: Absolutely. Genetic engineering is a powerful strategy for enhancing AP-3 yield. Key approaches that have proven successful include:
-
Overexpression of Biosynthetic Genes: Increasing the expression of genes involved in precursor supply, such as the asm13-17 cluster for the glycolate (B3277807) unit, can significantly improve yield.[7]
-
CRISPR-Cas9 Mediated Gene Editing: This tool can be used to knock out competing metabolic pathways, thereby redirecting metabolic flux towards AP-3 synthesis.[8]
-
Enhancing Self-Resistance: Overexpressing genes that confer resistance to AP-3, such as the cell division protein FtsZ or specific efflux pumps, can mitigate product toxicity and allow for higher accumulation.[2][9]
-
Targeted Gene Inactivation: Inactivating genes that divert precursors to byproducts, such as asm25, has been shown to increase the yield of AP-3.[10][11]
Q4: How can I monitor the production of this compound during fermentation?
A4: this compound production is typically monitored by High-Performance Liquid Chromatography (HPLC).[4][12] This involves extracting AP-3 from the fermentation broth, usually with an organic solvent like ethyl acetate, and then analyzing the extract. An HPLC system equipped with a C18 column and a UV detector (monitoring at 254 nm) is commonly used.[4] For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[13]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or no growth of A. pretiosum | Contamination of the culture. | Streak for single colonies on a fresh agar (B569324) plate to isolate the organism. Verify colony morphology and perform microscopy. |
| Incorrect seed culture or fermentation medium composition. | Double-check the composition and pH of all media against a validated protocol. Ensure all components are properly dissolved. | |
| Suboptimal incubation temperature or agitation speed. | Verify that the incubator/shaker is set to the correct temperature (typically 28-30°C) and agitation speed (e.g., 220 rpm).[2][3] | |
| Good growth, but low AP-3 yield | Suboptimal carbon source. | Replace glucose with fructose as the primary carbon source.[1] Consider using economical substrates like cane molasses and glycerol.[14] |
| Nitrogen repression. | Reduce the concentration of easily assimilated organic nitrogen sources. A lower nitrogen level can upregulate biosynthetic genes.[15] | |
| Insufficient precursor (isobutyryl-CoA) supply. | Supplement the fermentation medium with isobutanol (e.g., 5 mL/L) or L-valine (e.g., 40 mM).[2] | |
| Dissolved oxygen limitation. | Increase agitation speed. Use baffled flasks to improve aeration. Supplement the medium with an oxygen vector like soybean oil (e.g., 0.52% v/v added at 50 hours).[4] | |
| Product toxicity limiting further production. | Consider genetic engineering to overexpress the FtsZ gene or identified efflux pump genes (e.g., APASM_2704, APASM_3193, APASM_2805).[2][9] | |
| Inconsistent batch-to-batch yield | Variability in inoculum quality. | Standardize the inoculum preparation procedure, including the age of the seed culture and the transfer volume. |
| Incomplete dissolution or mixing of medium components. | Ensure all medium components, especially solids, are fully dissolved and the medium is homogenous before inoculation. | |
| Fluctuations in fermentation parameters. | Calibrate and monitor temperature, pH, and agitation speed throughout the fermentation process. | |
| Low efficiency of genetic manipulation (e.g., CRISPR-Cas9) | Low transformation/conjugation efficiency. | Optimize the protocol for protoplast formation and regeneration or for conjugal transfer. Ensure high-quality plasmid DNA is used. |
| Inefficient Cas9 expression or sgRNA activity. | Use a codon-optimized cas9 gene for Actinosynnema.[8] Design and test multiple sgRNAs for your target gene. | |
| Plasmid instability. | If using a replicative plasmid, ensure continuous antibiotic selection. For stable expression, consider using an integrative vector.[16][17] |
Quantitative Data on Yield Improvement Strategies
The following table summarizes the impact of various optimization strategies on this compound production yield.
| Strategy | Modification | Starting Yield | Improved Yield | Fold Increase | Reference |
| Medium Optimization | Use of cane molasses, glycerol, and soybean powder with isobutanol, soybean oil, and vitamin B1 supplementation. | Not Specified | 141 mg/L | - | [14] |
| Precursor Feeding | Pulse feeding of fructose (15 g/L) and isobutanol (1.64 g/L) in a fed-batch fermentation. | ~680.5 mg/L | 757.7 mg/L | ~1.1 | [7] |
| Optimal addition of isobutanol. | Not Specified | - | ~4.0 | [6] | |
| Process Engineering | Addition of soybean oil (0.52%) as an oxygen vector. | ~71 mg/L | 106.04 mg/L | ~1.5 | [4] |
| Genetic Engineering | Overexpression of FtsZ to improve AP-3 resistance. | 250.66 mg/L | 327.37 mg/L | ~1.3 | [2] |
| Overexpression of efflux pump genes (APASM_3193). | 264.6 mg/L | 330.6 mg/L | ~1.25 | [9] | |
| Inactivation of competing pathway gene (T1PKS-15) via CRISPR-Cas9. | ~287 mg/L | 365 mg/L | ~1.27 | [8] | |
| Insertion of bidirectional promoter (j23119p-kasOp) to upregulate asm13-17 via CRISPR-Cas9. | ~287 mg/L | ~430 mg/L | ~1.5 | [8] | |
| Overexpression of precursor pathway genes (asm13-17 and asmUdpg). | Not Specified | 680.5 mg/L | - | [7] | |
| Combined Approach | Random mutagenesis followed by overexpression of asmUdpg and asm13-17. | Not Specified | 582.7 mg/L | - | [18] |
| Inactivation of asm25 and addition of isobutanol. | Not Specified | - | >6.0 | [10] |
Experimental Protocols
Protocol 1: Fermentation of A. pretiosum for AP-3 Production
This protocol describes a typical multi-stage fermentation process.
-
Strain Maintenance and Spore Preparation:
-
Culture A. pretiosum on YMG agar plates (yeast extract 0.4%, malt (B15192052) extract 1%, glucose 0.4%, agar 1.5%) at 30°C for 48 hours.[2] For long-term maintenance and spore production, ISP2 medium can also be used.[5][19]
-
-
Seed Culture (Stage 1 - S1):
-
Inoculate a loopful of mycelia from the YMG plate into a 250 mL flask containing 50 mL of S1 medium (yeast extract 0.5%, tryptone soya broth 3%, sucrose (B13894) 10.3%).[2]
-
Incubate at 30°C with shaking at 220 rpm for 24 hours.[2]
-
-
Seed Culture (Stage 2 - S2):
-
Transfer the S1 culture at a 3.3% (v/v) ratio into a flask containing S2 medium (yeast extract 0.8%, tryptone soya broth 3%, sucrose 10.3%, isobutanol 500 µL/L, isopropanol (B130326) 500 µL/L, pH 7.5).[2]
-
Incubate at 30°C with shaking at 220 rpm for another 24 hours.[2]
-
-
Production Fermentation:
-
Inoculate the production medium at a 10% (v/v) ratio with the S2 seed culture.[2] An example of a production medium is: yeast extract 1.6%, malt extract 1%, sucrose 10.3%, isopropanol 12 mL/L, isobutanol 5 mL/L, MgCl₂ 2 mM, L-valine 40 mM, pH 7.5.[2]
-
Incubate at 25°C with shaking at 220 rpm for up to 10 days.[2]
-
Withdraw samples periodically for analysis of cell growth (Dry Cell Weight) and AP-3 concentration (HPLC).
-
Protocol 2: CRISPR-Cas9 Mediated Gene Inactivation
This protocol provides a general workflow for gene knockout in A. pretiosum.
-
sgRNA Design and Plasmid Construction:
-
Design one or more 20-bp sgRNAs targeting the gene of interest. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Clone the designed sgRNA sequence into a suitable A. pretiosum CRISPR-Cas9 vector (e.g., pCRISPR–Cas9apre).[8]
-
Construct a donor DNA plasmid containing the upstream and downstream homology arms (each ~1.5 kb) of the target gene, flanking a selection marker if necessary.
-
-
Transformation/Conjugation:
-
Introduce the CRISPR-Cas9 and donor DNA plasmids into A. pretiosum. Intergeneric conjugation from E. coli (e.g., ET12567/pUZ8002) is a common method.
-
Plate the conjugation mixture on a medium (e.g., MS agar) containing appropriate antibiotics for selecting exconjugants (e.g., apramycin, nalidixic acid).
-
-
Screening and Verification:
-
Screen the resulting colonies by PCR using primers that flank the target gene. A successful double-crossover recombination event will result in a size change of the PCR product.
-
Confirm the gene deletion by Sanger sequencing of the PCR product.
-
-
Plasmid Curing:
-
To perform iterative gene editing, cure the CRISPR plasmid by subculturing the mutant strain in non-selective liquid medium for several rounds.[20]
-
Protocol 3: AP-3 Extraction and HPLC Analysis
-
Sample Preparation:
-
Take 1 mL of fermentation broth and centrifuge at 12,000 rpm for 5 minutes.[14]
-
Collect the supernatant. Extract the AP-3 by adding an equal volume of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases.
-
Alternatively, the mycelial pellet can also be extracted with methanol (B129727).[14]
-
-
HPLC Analysis:
-
Evaporate the organic solvent from the extract and redissolve the residue in a known volume of methanol.[14]
-
Analyze the sample using an HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Use an isocratic mobile phase, such as 70% methanol in water, at a flow rate of 0.8-1.0 mL/min.[4]
-
Detect AP-3 at a wavelength of 254 nm.[4]
-
Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with purified AP-3.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An integrative expression vector for Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An integrative expression vector for Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P‐3 production in <i>Actinosynnema… [ouci.dntb.gov.ua]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
fermentation condition optimization for Ansamitocin P-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Ansamitocin P-3 (AP-3) from Actinosynnema pretiosum.
Troubleshooting Guides & FAQs
Issue 1: Low this compound Yield
Q1: My fermentation is resulting in a consistently low yield of this compound. What are the most common factors I should investigate?
A1: Low AP-3 yield is a frequent challenge. The primary areas to troubleshoot are the fermentation medium composition, precursor availability, and physical fermentation parameters. Often, the solution lies in optimizing the balance of nutrients and ensuring the culture has an adequate supply of essential precursors for the biosynthesis of AP-3.
Key Troubleshooting Steps:
-
Medium Optimization: The composition of your fermentation medium is critical. Ensure you have an appropriate balance of carbon and nitrogen sources. Consider using cost-effective substrates like cane molasses, glycerol, and cold-pressed soybean powder, which have been shown to enhance AP-3 production.[1]
-
Precursor Supplementation: The biosynthesis of AP-3 is dependent on the availability of specific precursors. Supplementing the medium with isobutanol can significantly increase the production of AP-3.[2][3][4]
-
Divalent Metal Ion Concentration: The presence of certain divalent metal ions can influence enzyme activity. The addition of Mg2+ has been demonstrated to be particularly effective in boosting AP-3 production.[5]
-
Dissolved Oxygen Levels: Actinosynnema pretiosum is an aerobic bacterium, and maintaining adequate dissolved oxygen is crucial for its growth and secondary metabolite production.[6][7] The formation of dense mycelial growth can limit oxygen transfer.[6]
-
Genetic Stability of the Strain: If you are using a genetically modified strain, ensure its stability over successive generations.
Issue 2: Poor Cell Growth
Q2: I am observing poor or slow growth of my Actinosynnema pretiosum culture. How can this be addressed?
A2: Suboptimal growth can be a significant bottleneck for AP-3 production. The issue often traces back to the culture conditions or the composition of the seed and fermentation media.
Key Troubleshooting Steps:
-
Review Seed Culture Conditions: Ensure your seed culture is healthy and in the exponential growth phase before inoculating the production fermenter. The typical incubation for a seed culture is at 28°C with shaking at 220 rpm for 48 hours.[8]
-
Optimize Growth Medium: The growth medium should provide all essential nutrients for robust biomass development. A typical seed medium might contain glucose, soluble starch, soybean meal, polypeptone, NaCl, and CaCl₂ at a pH of 7.0.[8]
-
Check Physical Parameters: Verify that the temperature and pH of your fermentation are within the optimal range for A. pretiosum growth. A temperature of 28°C is commonly used.[7][8]
Issue 3: Inconsistent Fermentation Performance
Q3: My AP-3 yields are highly variable between batches, even with the same protocol. What could be the cause of this inconsistency?
A3: Inconsistent fermentation performance can be frustrating. The root cause is often subtle variations in raw materials, inoculum quality, or process control.
Key Troubleshooting Steps:
-
Raw Material Quality: The quality of complex medium components like soybean powder and cane molasses can vary between batches. If possible, test new batches of raw materials before use in large-scale fermentations.
-
Inoculum Standardization: Ensure your inoculum preparation is consistent. This includes the age of the seed culture, cell density, and morphological state.
-
Process Parameter Control: Tightly control key fermentation parameters such as pH, temperature, and agitation. Even small deviations can lead to significant differences in final product titer.
-
Dissolved Oxygen Monitoring: As mentioned, dissolved oxygen is critical. In larger fermenters, ensure that your aeration and agitation are sufficient to maintain adequate oxygen levels throughout the fermentation. The use of oxygen vectors like soybean oil can also help.[6]
Data Presentation: Optimized Fermentation Conditions
The following tables summarize quantitative data for optimizing this compound production.
Table 1: Optimized Medium Composition for High-Yield AP-3 Production
| Component | Concentration | Reference |
| Cane Molasses | 63.22 g/L | [1] |
| Glycerol | 22.91 g/L | [1] |
| Cold-Pressed Soybean Powder | 3.29 g/L | [1] |
| Isobutanol | Supplemented | [1][2] |
| Soybean Oil | Supplemented | [1][6] |
| Vitamin B1 | Supplemented | [1] |
| Mg2+ | Supplemented | [5] |
Table 2: Key Fermentation Parameters
| Parameter | Optimal Value/Range | Reference |
| Temperature | 28 °C | [7][8] |
| pH | ~7.0 | [8] |
| Agitation | 220 rpm (shake flask) | [8] |
| Aeration | 1 vvm (bioreactor) | [7] |
| Dissolved Oxygen | > 30% | [7] |
Experimental Protocols
Protocol 1: Medium Optimization Using Response Surface Methodology (RSM)
This protocol outlines a general approach for optimizing medium components using RSM.
-
Single-Factor Experiments: Initially, vary the concentration of one medium component at a time (e.g., cane molasses, glycerol, soybean powder) while keeping others constant to identify the components that have the most significant impact on AP-3 production.
-
Box-Behnken Design: Based on the results of the single-factor experiments, select the most influential factors and design a Box-Behnken experiment to investigate the interactions between these components and determine their optimal concentrations.[1]
-
Data Analysis: Analyze the results of the RSM experiment to fit a quadratic model and identify the optimal concentrations of the selected medium components for maximizing AP-3 yield.
-
Validation: Perform a validation experiment using the optimized medium composition to confirm the model's prediction.
Protocol 2: Precursor Feeding Strategy
This protocol describes a fed-batch strategy for enhancing AP-3 production.
-
Initial Batch Culture: Begin the fermentation with an optimized batch medium.
-
Pulse Feeding: At specific time points during the fermentation (e.g., 60, 96, and 120 hours), pulse-feed the culture with a concentrated solution of precursors. A combination of fructose (B13574) and isobutanol has been shown to be effective.[9]
-
Monitoring: Regularly monitor the concentration of the fed precursors and AP-3 in the fermentation broth to adjust the feeding strategy as needed.
Protocol 3: Analytical Quantification of this compound
-
Sample Preparation: Extract the culture supernatant with an equal volume of ethyl acetate (B1210297). Evaporate the ethyl acetate and redissolve the residue in methanol.[8]
-
HPLC Analysis: Quantify the AP-3 concentration using high-performance liquid chromatography (HPLC) with a C18 column.[8][10]
Visualizations
Caption: this compound Fermentation Workflow.
Caption: Troubleshooting Low AP-3 Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Engineering of Actinosynnema pretiosum for Enhanced Ansamitocin P-3 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Actinosynnema pretiosum to increase Ansamitocin P-3 (AP-3) yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the genetic manipulation and fermentation of A. pretiosum.
1. Genetic Modification & Strain Stability
-
Question: My transformation/conjugation efficiency for A. pretiosum is very low. What are the possible reasons and solutions?
-
Answer: Low transformation or conjugation efficiency in A. pretiosum, a bacterium with a high GC content (73.9%), is a common challenge.[1] Several factors could be contributing to this issue:
-
Inefficient Plasmid Transfer: The conjugation process between E. coli and A. pretiosum needs to be optimized. Ensure the correct E. coli donor strain is used (e.g., ET12567/pUZ8002).[2]
-
Toxicity of Cas9: The Cas9 protein, essential for CRISPR-based editing, can be toxic to some Actinosynnema strains.[1] Consider using a host-codon-optimized cas9 gene to improve its expression and reduce toxicity.[1]
-
Plasmid Instability: Some plasmids may not be stable in A. pretiosum. Using integrative vectors, such as those based on the IS117 transposase, can ensure stable integration of your target genes into the genome.[2][3]
-
Sub-optimal Culture Conditions: Ensure both the E. coli donor and the A. pretiosum recipient are in the optimal growth phase for conjugation.
-
-
-
Question: My engineered strain shows initial promise, but the increased AP-3 yield is not stable over subsequent generations. Why is this happening?
-
Answer: The instability of AP-3 production in engineered strains can often be attributed to the loss of the genetic modification, especially if it is carried on an episomal plasmid. To address this, it is highly recommended to use integrative vectors that insert the desired genes directly into the A. pretiosum chromosome for stable, long-term expression.[2][3] Additionally, performing multiple rounds of subculturing without selective pressure can lead to plasmid loss.[1]
-
-
Question: I am using CRISPR-Cas9 for genome editing, but the editing efficiency is low. How can I improve it?
-
Answer: Low CRISPR-Cas9 editing efficiency in A. pretiosum can be addressed by:
-
Optimizing the Cas9 protein: Use a cas9 gene that has been codon-optimized for the high-GC content of A. pretiosum.[1]
-
Choosing an appropriate replicon: Replacing the original plasmid replicon (e.g., pSG5) with one that functions more efficiently in A. pretiosum, such as the pIJ101 replicon, can improve plasmid maintenance and editing efficiency.[1]
-
sgRNA design: The efficiency of the single-guide RNA (sgRNA) is critical. The editing efficiency can vary from 30% to 100% depending on the N20 sequence of the sgRNA.[1] It is advisable to design and test multiple sgRNAs for your target gene.
-
-
2. AP-3 Yield & Fermentation
-
Question: I have successfully engineered my A. pretiosum strain, but the increase in AP-3 yield is lower than expected. What are the potential bottlenecks?
-
Answer: Several factors can limit AP-3 production even in engineered strains:
-
Precursor Supply: The biosynthesis of AP-3 requires several precursors, including 3-amino-5-hydroxybenzoic acid (AHBA), malonyl-CoA, methylmalonyl-CoA, and a "glycolate" extender unit.[1][4][5] A shortage in any of these can create a bottleneck. Overexpressing genes involved in precursor synthesis, such as asmUdpg for AHBA and the asm13-17 gene cluster for the glycolate (B3277807) unit, can significantly boost AP-3 production.[4][6]
-
Post-PKS Modification Bottlenecks: The steps following the initial assembly of the polyketide chain (post-PKS modifications) can also be rate-limiting. N-methylation and 3-O-acylation have been identified as potential bottlenecks.[7] Overexpressing the N-methyltransferase gene asm10 can help alleviate this issue.[7]
-
Competing Pathways: Other metabolic pathways may compete for the same precursors as AP-3 biosynthesis. Deleting gene clusters for competing pathways, such as the T1PKS-15 cluster, can redirect precursors towards AP-3 production.[1]
-
Product Export and Toxicity: High concentrations of AP-3 can be toxic to the producing strain, inhibiting its growth and further production.[8][9] Overexpressing efflux pump genes can enhance AP-3 export and improve the strain's tolerance.[10] AP-3 has been found to target the FtsZ protein, involved in cell division.[8] Overexpression of FtsZ can also improve AP-3 resistance and yield.[11]
-
Regulatory Factors: The biosynthesis of AP-3 is controlled by a complex regulatory network. The two-component system CrsRK positively regulates AP-3 biosynthesis, and overexpression of the response regulator crsR can enhance production.[12][13]
-
-
-
Question: How can I optimize the fermentation medium to improve AP-3 yield?
-
Answer: The composition of the fermentation medium plays a crucial role in AP-3 production.
-
Carbon Source: Fructose (B13574) has been shown to be a superior carbon source compared to glucose for AP-3 production, potentially by stimulating key genes in the secondary metabolism pathways.[14] Using low-cost substrates like cane molasses and glycerol (B35011) can also be effective.[15]
-
Nitrogen Source: A relatively low concentration of organic nitrogen in the culture medium can significantly improve AP-3 production.[16][17]
-
Divalent Metal Ions: The addition of Mg2+ to the fermentation medium has been shown to increase AP-3 production up to 3-fold by enhancing the activities of key enzymes in the precursor supply pathway.[18]
-
Oxygen Supply: In submerged cultures, oxygen availability can be a limiting factor. The use of oxygen vectors like soybean oil can improve dissolved oxygen levels and enhance AP-3 production.[19][20]
-
-
-
Question: My culture is experiencing significant mycelial fragmentation. How does this affect AP-3 production and how can I mitigate it?
-
Answer: Excessive mycelial fragmentation during the early stages of fermentation can be detrimental to AP-3 production. The gene APASM_4178, encoding a subtilisin-like serine peptidase, has been identified as responsible for this fragmentation.[5] Attenuating the expression of this gene could lead to more stable mycelial morphology and improved AP-3 yields.
-
Quantitative Data Summary
The following tables summarize the reported improvements in AP-3 yield from various genetic engineering and fermentation optimization strategies.
Table 1: AP-3 Yield Improvement through Genetic Engineering
| Strain/Modification | Strategy | Fold Increase vs. Control | Final AP-3 Titer (mg/L) | Reference |
| M-asmUdpg:asm13-17 | Random mutation + Overexpression of asmUdpg & asm13-17 | ~4.8-fold vs. WT | 582.7 | [6] |
| Oasm13-17:asmUdpg | Overexpression of asm13-17 & asmUdpg | - | 680.5 | [4] |
| BDP-jk | CRISPR-Cas9 mediated insertion of bidirectional promoter | 1.5-fold vs. parent | - | [1] |
| MD02 | Deletion of T1PKS-15 competing gene cluster | 1.27-fold vs. parent | 365 | [1] |
| asm25 knockout | Inactivation of competing pathway gene asm25 | >2-fold vs. WT | 4.42 | [21] |
| asm25 knockout + isobutanol | Inactivation of asm25 + precursor feeding | ~6-fold vs. knockout without isobutanol | 27.43 | [21] |
| NXJ-22 + asm10 overexpression | Overexpression of N-methyltransferase gene asm10 in a mutant strain | 1.93-fold vs. NXJ-22 | - | [7] |
| Combined engineering & feeding | asm10 overexpression + L-methionine & L-valine feeding | 5-fold vs. initial strain | 246 | [7] |
| Efflux pump overexpression | Overexpression of APASM_3193 | - | 330.6 | [10] |
| X47:pMS82-crsRS | Overexpression of the crsRS two-component system | ~1.6-fold vs. control | - | [12] |
Table 2: AP-3 Yield Improvement through Fermentation Optimization
| Optimization Strategy | Fold Increase vs. Control | Final AP-3 Titer (mg/L) | Reference |
| Mg2+ addition | 3.0-fold | 85 | [18] |
| Soybean oil (0.52%) as oxygen vector | ~1.5-fold | 106.04 | [19] |
| Fructose as sole carbon source | ~4-fold vs. glucose | - | [14] |
| Optimized low-cost medium | - | 141 | [15] |
| Fed-batch with fructose & isobutanol | - | 757.7 | [4] |
Experimental Protocols
1. Protoplast Transformation of A. pretiosum
This protocol is adapted from methods used for other actinomycetes and can be optimized for A. pretiosum.
-
Culture Growth: Inoculate A. pretiosum in a suitable liquid medium (e.g., TSB) and grow to the mid-exponential phase.
-
Mycelia Harvesting: Harvest the mycelia by centrifugation and wash with a sucrose (B13894) solution.
-
Protoplast Formation: Resuspend the mycelia in a lysozyme (B549824) solution and incubate to digest the cell wall. Monitor protoplast formation under a microscope.
-
Protoplast Harvesting: Gently pellet the protoplasts by centrifugation and wash with a transformation buffer.
-
Transformation: Add the plasmid DNA to the protoplast suspension and mix gently. Add polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Plating and Regeneration: Plate the transformation mix on a regeneration medium and incubate until colonies appear.
-
Selection: Overlay the plates with a selective agent (e.g., an antibiotic) to select for transformants.
2. Conjugation between E. coli and A. pretiosum
This is a common method for introducing plasmids into A. pretiosum.[2]
-
Prepare E. coli Donor: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Prepare A. pretiosum Recipient: Grow A. pretiosum in a suitable liquid medium until it reaches the desired growth phase.
-
Conjugation: Mix the E. coli donor and A. pretiosum recipient cultures. Plate the mixture onto a suitable agar (B569324) medium (e.g., ISP4) and incubate.
-
Selection: After incubation, overlay the plates with an appropriate antibiotic to select for A. pretiosum exconjugants.
3. Fermentation for AP-3 Production
This is a general protocol for shake flask fermentation.[1]
-
Seed Culture: Inoculate A. pretiosum spores or mycelia into a seed medium (e.g., 1.0% glucose, 0.5% yeast extract, 1.0% glycerol, 0.5% corn syrup, 1.5% soluble starch, 0.2% calcium carbonate, pH 7.0) and incubate at 28°C with shaking.
-
Production Culture: Transfer the seed culture to a fermentation medium (e.g., 0.94% fructose, 2.68% glycerol, 0.3% soluble starch, 0.7% yeast extract, 0.1% NH4Cl, 0.05% MgSO4·H2O, 0.001% FeSO4·H2O, 0.05% KH2PO4, 0.5% CaCO3, 2% buckwheat flour, pH 7.4).
-
Incubation: Incubate the production culture at 28°C with shaking for the desired period (e.g., 8 days).
-
Sampling and Analysis: Periodically take samples to measure cell growth and AP-3 concentration using HPLC.
Visualizations
This compound Biosynthetic Pathway
References
- 1. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrative expression vector for Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Engineering of Post-PKS Modification Bottlenecks for this compound Titer Improvement in Actinosynnema pretiosum subsp. pretiosum ATCC 31280 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
Technical Support Center: CRISPR-Cas9 Mediated Gene Editing for Ansamitocin P-3 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing CRISPR-Cas9 technology to enhance Ansamitocin P-3 (AP-3) production in Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of CRISPR-Cas9 in Actinosynnema pretiosum for this compound production? A1: The primary application is to genetically modify A. pretiosum to increase the yield of AP-3, a potent anti-tumor agent.[1][2][3] This is typically achieved by knocking out competing metabolic pathways, knocking in strong promoters to upregulate biosynthetic genes, or deleting negative regulatory genes.[1][2]
Q2: Why is a specialized CRISPR-Cas9 system needed for Actinosynnema pretiosum? A2: Actinosynnema pretiosum has a high guanine-cytosine (GC) content (around 73.9%) and can be difficult to transform and edit efficiently.[1] Standard CRISPR-Cas9 systems may exhibit low efficiency due to factors like codon preference, toxicity of the Cas9 protein, poor expression of the cas9 gene, or inefficient plasmid replication and conjugation.[1] Therefore, tailor-made systems, such as pCRISPR–Cas9apre, have been developed by optimizing the cas9 gene for the host's codon preference and using more suitable replicons like pIJ101.[1][3]
Q3: What are the main strategies for increasing AP-3 yield using CRISPR-Cas9? A3: The two main strategies are:
-
Deletion of Competing Pathways: Inactivating gene clusters that divert precursors away from AP-3 biosynthesis. For example, deleting a competing polyketide synthase (PKS) gene cluster (T1PKS-15) was shown to increase the AP-3 yield by 27%.[1][3]
-
Upregulation of the AP-3 Biosynthesis Pathway: Inserting strong bidirectional promoters (BDPs) upstream of key biosynthetic genes (e.g., asm13-17) to enhance the supply of extender units like methoxymalonyl-acyl carrier protein (MM-ACP).[1][3] This strategy has led to yield increases of 30-50%.[1][3] Another approach is to inactivate inhibitory genes within the AP-3 biosynthesis pathway, such as asm25, which resulted in a more than 2-fold increase in AP-3 yield.[2][4]
Q4: What is a realistic expectation for yield improvement? A4: Yield improvements can vary significantly based on the genetic target and strategy. Reported increases range from 14.5% by deleting asm25 in one study to over 6-fold when asm25 knockout was combined with isobutanol supplementation.[2][4][5] Promoter knock-in strategies have demonstrated yield increases of 30-50%.[1][3]
Q5: How are the genetic modifications verified after CRISPR-Cas9 editing? A5: Modifications are typically verified by PCR amplification of the target genomic region to confirm the size change (in case of deletion or insertion) followed by Sanger sequencing to confirm the precise edit at the nucleotide level.
Q6: What are the key components of a CRISPR-Cas9 plasmid for use in A. pretiosum? A6: A typical plasmid includes the cas9 gene (often codon-optimized for Actinomycetes), a guide RNA (gRNA) expression cassette, a replicon suitable for Actinomycetes (e.g., pIJ101), selection markers, and homologous recombination donor arms (for homology-directed repair).[1]
Quantitative Data Summary
The following table summarizes the reported improvements in this compound production following CRISPR-Cas9 mediated gene editing in Actinosynnema pretiosum.
| Genetic Modification Strategy | Target Gene(s)/Region | Strain | Yield Improvement | Reference |
| Gene Cluster Deletion | T1PKS-15 | L40 | 27% increase | [1][3] |
| Gene Inactivation | asm25 | L40 | 14.5% increase | [5] |
| Gene Inactivation | asm25 | ATCC 31565 | > 2-fold increase | [2][4] |
| Gene Inactivation + Supplement | asm25 knockout + 40 mM Isobutanol | ATCC 31565 | ~6-fold increase (vs. knockout without isobutanol) | [2][4] |
| Promoter Knock-in | BDP (ermEp-kasOp) into asm12-asm13 spacer | L40 | 30% increase | [1][3] |
| Promoter Knock-in | BDP (j23119p-kasOp) into asm12-asm13 spacer | L40 | 50% increase | [1][3] |
Visualizations
Experimental Workflow
Caption: General workflow for CRISPR-Cas9 mediated gene editing in A. pretiosum.
This compound Biosynthesis & Targeting
Caption: Simplified AP-3 biosynthesis pathway and potential CRISPR-Cas9 targets.
Troubleshooting Guide
Section 1: Plasmid Construction & Delivery
Q: I am having trouble cloning my gRNA into the CRISPR vector. What could be the issue? A:
-
Inefficient Ligation: Ensure your vector is completely digested and dephosphorylated to prevent re-ligation. Check the quality and concentration of your insert and vector. Use a fresh ligation buffer.
-
Incorrect Oligo Design: Double-check that your synthesized oligos for the gRNA cassette have the correct overhangs compatible with the restriction sites in the vector.
-
Secondary Structures: High GC content in the gRNA sequence can lead to secondary structures that inhibit annealing and ligation. Try a short denaturation and annealing step before ligation.
Q: Conjugal transfer efficiency into A. pretiosum is very low or zero. How can I improve it? A:
-
Donor Strain: Ensure the E. coli donor strain (e.g., ET12567/pUZ8002) is healthy and in the logarithmic growth phase.
-
Media and Conditions: Use appropriate media (e.g., ISP4) for conjugation and ensure the plates are not too dry or wet. Optimize the ratio of donor to recipient cells.
-
Recipient Strain Viability: A. pretiosum spores or mycelia must be fresh and viable. Heat shock treatment of spores (e.g., 50°C for 10 minutes) can sometimes improve competence.
-
Plasmid Integrity: Verify the integrity of your CRISPR plasmid before setting up the conjugation. A large plasmid size can reduce efficiency.
-
Toxicity: Constitutive expression of Cas9 can be toxic to some hosts.[1] If possible, use a system with an inducible promoter for cas9 expression.[5]
Section 2: Editing Efficiency & Verification
Q: I have obtained exconjugants, but PCR screening shows no evidence of gene deletion/insertion. Why is the editing efficiency low? A:
-
Ineffective gRNA: The selected gRNA may have low on-target activity. It is crucial to design and test multiple gRNAs for a single target. Online design tools can predict on-target scores, but empirical testing is necessary. Ensure the gRNA target site is not located in a region with condensed chromatin.
-
Poor Cas9 Expression/Activity: The codon-optimized cas9 may still not be expressed at sufficient levels. Verify the promoter driving cas9 expression is active in A. pretiosum.[1]
-
Inefficient Homology-Directed Repair (HDR): For precise editing, the cell's HDR pathway must be active. The length of the homology arms on the donor template is critical; 1-2 kb per arm is a common starting point for Actinomycetes.
-
Plasmid Loss: The CRISPR plasmid may be unstable and lost before editing can occur. Maintain antibiotic selection throughout the initial growth phases.
Q: My sequencing results show a mix of wild-type and edited alleles. How do I isolate a pure mutant? A:
-
This is common, as editing may not occur in all cells. You need to perform successive rounds of streaking for single colonies on selective media to isolate a pure, edited clone.
-
Screen multiple individual colonies by colony PCR to identify those that are fully segregated and contain only the edited allele.
Caption: Troubleshooting flowchart for low AP-3 yield after gene editing.
Section 3: Phenotypic Analysis
Q: The genetic edit is confirmed, but the AP-3 yield has not increased. What are the potential reasons? A:
-
Incorrect Target Hypothesis: The targeted gene may not be a rate-limiting step or a significant competitor in your specific strain or under your fermentation conditions. The metabolic network is complex, and redundancy can exist.
-
Suboptimal Fermentation Conditions: The engineered strain may have different nutritional requirements or optimal growth conditions compared to the wild type. Re-optimize fermentation parameters such as media composition, pH, temperature, and aeration.
-
Precursor Limitation: The genetic modification may have successfully removed one bottleneck, but now a different step, such as the supply of a specific precursor, has become limiting. For example, combining a gene knockout with the addition of a precursor like isobutanol has shown synergistic effects on AP-3 production.[2][4]
-
Metabolic Burden: Overexpression of certain genes can place a significant metabolic burden on the cell, redirecting resources away from growth and secondary metabolite production. This can sometimes lead to a decrease in overall productivity despite successful upregulation of a target pathway.
Experimental Protocols
gRNA Design and Selection
-
Identify Target Gene: Select the gene for knockout (e.g., asm25) or the region for promoter insertion (e.g., upstream of asm13).
-
Find Protospacer Sequences: Use a gRNA design tool to scan the target DNA for 20-bp sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for S. pyogenes Cas9.
-
Evaluate and Select: Choose 2-3 gRNAs with high predicted on-target scores and minimal predicted off-target sites within the A. pretiosum genome. Avoid sequences with poly(T) stretches, which can cause premature transcriptional termination.
Construction of CRISPR-Cas9 Editing Plasmid
-
Synthesize Oligos: Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA target sequence. Design them with appropriate overhangs for cloning into your specific CRISPR vector (e.g., pCRISPR-Cas9apre).
-
Anneal Oligos: Mix the two oligos, heat to 95°C for 5 minutes, and allow them to cool slowly to room temperature to form a double-stranded DNA insert.
-
Vector Digestion: Digest the CRISPR vector with the appropriate restriction enzyme (e.g., BbsI or BsaI) that recognizes the cloning site. Dephosphorylate the vector to prevent self-ligation.
-
Ligation: Ligate the annealed oligo duplex into the digested vector using T4 DNA ligase.
-
Homology Arm Cloning (for HDR): If performing gene replacement or deletion via HDR, amplify the ~1.5 kb upstream and downstream regions flanking the target site. Clone these "homology arms" into the CRISPR plasmid on either side of the intended insertion cassette (e.g., a promoter) or as a template for seamless deletion.
-
Transformation and Verification: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α), select for transformants, and verify the correct insertion via colony PCR and Sanger sequencing.
Conjugal Transfer to A. pretiosum
-
Prepare Donor: Transform the final, verified CRISPR plasmid into an E. coli donor strain like ET12567/pUZ8002 and grow to mid-log phase in LB with appropriate antibiotics.
-
Prepare Recipient: Grow A. pretiosum in a suitable liquid medium. Harvest mycelia or spores and wash them.
-
Mating: Mix the donor and recipient cells. Plate the mixture onto a suitable mating medium (e.g., ISP4) and incubate for 16-20 hours.
-
Selection: Overlay the plates with antibiotics that select for A. pretiosum exconjugants (e.g., nalidixic acid to kill E. coli and the antibiotic corresponding to the plasmid's resistance marker).
-
Incubation: Incubate the plates until exconjugant colonies appear. This can take several days to weeks.
Analysis of this compound Production
-
Fermentation: Inoculate the verified wild-type and engineered strains into a seed culture medium, followed by inoculation into the main fermentation medium.
-
Extraction: After a set fermentation period (e.g., 9 days), harvest the broth. Extract the AP-3 from the supernatant using an organic solvent like ethyl acetate.[6]
-
Quantification: Dry the organic extract and re-dissolve it in a suitable solvent like methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][6]
-
Comparison: Compare the peak area of AP-3 from the engineered strain to a standard curve generated with purified AP-3 to determine the concentration. Calculate the fold-change relative to the wild-type control.[2]
References
- 1. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ansamitocin P-3 Biosynthesis Through Precursor Feeding Strategies
Welcome to the technical support center for the optimization of Ansamitocin P-3 (AP-3) production. This resource is designed for researchers, scientists, and drug development professionals actively engaged in enhancing the biosynthesis of this potent antitumor agent in Actinosynnema pretiosum. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your fermentation experiments.
Troubleshooting Guides
This section addresses common issues encountered during precursor feeding experiments aimed at increasing AP-3 yield.
| Issue | Potential Cause | Troubleshooting Steps |
| Low AP-3 Yield Despite Precursor Feeding | 1. Suboptimal Precursor Concentration: The concentration of the fed precursor may be too low to be effective or too high, leading to toxicity.[1][2] 2. Incorrect Feeding Time: The timing of precursor addition is critical and should coincide with the appropriate growth phase of the culture. 3. Metabolic Bottlenecks: Other pathways may be competing for the precursor or essential co-factors. For instance, a competitive relationship exists between fatty acid biosynthesis and AP-3 production.[3][4] 4. Limited Dissolved Oxygen: Inadequate oxygen supply can limit both cell growth and secondary metabolite production. | 1. Optimize Precursor Concentration: Perform a dose-response experiment with varying concentrations of the precursor to identify the optimal level. 2. Optimize Feeding Schedule: Test different feeding time points (e.g., early exponential phase, mid-exponential phase, stationary phase) to determine the most effective window for precursor addition. 3. Metabolic Engineering/Medium Optimization: Consider co-feeding with other nutrients to alleviate bottlenecks. For example, low organic nitrogen availability has been shown to upregulate precursor and ansamitocin biosynthetic pathways.[3][4] 4. Improve Aeration: Increase agitation speed or enrich the air supply with oxygen. The use of oxygen vectors like soybean oil can also enhance oxygen transfer. |
| Cell Growth Inhibition After Precursor Feeding | 1. Precursor Toxicity: Some precursors, such as isobutanol, can be toxic to A. pretiosum at high concentrations.[1] 2. Osmotic Stress: High concentrations of fed-batch nutrients can increase the osmotic pressure of the medium, negatively impacting cell growth. 3. pH Shift: The metabolism of the precursor may lead to a significant change in the pH of the fermentation broth. | 1. Fed-Batch Strategy: Implement a fed-batch or continuous feeding strategy to maintain a low but steady concentration of the precursor in the medium.[5] 2. Gradual Feeding: Add the precursor solution slowly over a period of time rather than as a single pulse. 3. Monitor and Control pH: Regularly monitor the pH of the culture and adjust as necessary using appropriate buffers or pH control systems. |
| Inconsistent Results Between Batches | 1. Variability in Inoculum: The age, density, and metabolic state of the seed culture can significantly impact fermentation performance. 2. Incomplete Dissolution of Precursors: Poorly dissolved precursors will not be readily available to the cells. 3. Medium Component Variability: Different batches of complex media components (e.g., yeast extract, corn steep liquor) can have varying compositions. | 1. Standardize Inoculum Preparation: Follow a strict protocol for seed culture preparation to ensure consistency. 2. Ensure Complete Dissolution: Prepare precursor stock solutions carefully, ensuring all components are fully dissolved before adding to the fermenter. Some precursors may require specific solvents or pH adjustments for complete dissolution. 3. Use Defined or Semi-Defined Media: Where possible, use a more defined medium to reduce batch-to-batch variability. If using complex components, consider sourcing from a single supplier and lot number for a series of experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective precursors for increasing this compound production?
A1: Several precursors have been shown to enhance AP-3 biosynthesis. These include:
-
Fructose (B13574) and Isobutanol: A fed-batch strategy with pulse feeding of fructose and isobutanol has been reported to significantly increase AP-3 titers.[5]
-
Glycerol (B35011) and Glucose: A synergistic effect has been observed with the co-fermentation of glycerol and glucose. Glycerol can serve as a delayed carbon source, providing nutrients in the later stages of fermentation.[6]
-
L-valine: As a precursor to the isobutyryl side chain of AP-3, L-valine supplementation can be beneficial.
-
Soybean Oil: While not a direct precursor, soybean oil can act as an oxygen vector, improving dissolved oxygen levels and subsequently enhancing AP-3 production.[6]
Q2: When is the optimal time to add precursors to the fermentation?
A2: The optimal feeding time depends on the specific precursor and the fermentation strategy. Generally, precursors are added during the exponential growth phase when the cells are metabolically active. For example, in a fed-batch strategy with fructose and isobutanol, pulse feeding at 60, 96, and 120 hours has been shown to be effective.[5] For soybean oil, addition at around 50 hours has been found to be optimal.[6]
Q3: Can precursor feeding negatively impact cell growth?
A3: Yes, high concentrations of certain precursors can be toxic to Actinosynnema pretiosum and inhibit cell growth. This is a known issue with solvents like isobutanol. To mitigate this, it is recommended to use a fed-batch strategy to maintain a low, non-toxic concentration of the precursor in the medium.
Q4: How can I monitor the consumption of precursors and the production of AP-3?
A4: Precursor consumption and AP-3 production should be monitored regularly throughout the fermentation. This is typically done by taking samples from the bioreactor at set time intervals. The concentration of precursors (like sugars) can be measured using techniques such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector. AP-3 concentration is also typically quantified by HPLC, often using a C18 column and detection at 254 nm.[6]
Q5: What is the role of 3-amino-5-hydroxybenzoic acid (AHBA) in AP-3 biosynthesis?
A5: 3-amino-5-hydroxybenzoic acid (AHBA) is the starter unit for the polyketide synthase (PKS) that assembles the backbone of ansamitocins. Enhancing the supply of AHBA is a key strategy for increasing AP-3 production. The biosynthesis of AHBA begins with UDP-glucose.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various precursor feeding strategies to enhance AP-3 production.
Table 1: Fructose and Isobutanol Fed-Batch Strategy
| Precursor(s) | Feeding Strategy | Concentration | Feeding Time(s) | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Fructose & Isobutanol | Pulse Feeding | 15 g/L Fructose, 1.64 g/L Isobutanol | 60, 96, and 120 hr | 757.7 | Not specified | [5] |
Table 2: Soybean Oil as an Oxygen Vector
| Additive | Feeding Strategy | Optimal Concentration | Optimal Addition Time | AP-3 Titer (mg/L) | % Increase vs. Control | Reference |
| Soybean Oil | Single Addition | 0.52% (v/v) | 50 hr | 106.04 | 49.48% | [6] |
Table 3: Effect of Divalent Metal Ions
| Metal Ion | Concentration | AP-3 Titer (mg/L) | Fold Increase vs. Control | Reference |
| Mg²⁺ | Optimal (not specified) | 85 | 3.0 | [9] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with Fructose and Isobutanol
This protocol is based on a rational fed-batch strategy to enhance AP-3 production in a bioreactor.
1. Media and Culture Preparation:
- Prepare the seed and fermentation media for Actinosynnema pretiosum as per your standard laboratory protocol.
- Inoculate the seed culture and grow for 48-72 hours.
- Inoculate the production fermenter with the seed culture.
2. Precursor Stock Solution Preparation:
- Prepare a concentrated sterile solution of fructose (e.g., 500 g/L).
- Prepare a concentrated sterile solution of isobutanol (e.g., 100 g/L).
3. Fed-Batch Feeding:
- At 60 hours of fermentation, aseptically add the fructose and isobutanol stock solutions to the fermenter to achieve final concentrations of 15 g/L and 1.64 g/L, respectively.
- Repeat the feeding at 96 hours and 120 hours.
4. Monitoring and Sampling:
- Monitor and control fermentation parameters such as pH, temperature, and dissolved oxygen.
- Take samples at regular intervals (e.g., every 12 or 24 hours) to measure cell growth (OD600 or dry cell weight), residual precursor concentrations, and AP-3 titer by HPLC.
Protocol 2: Soybean Oil Addition for Enhanced Oxygen Transfer
This protocol describes the use of soybean oil as an oxygen vector to improve AP-3 production.
1. Media and Culture Preparation:
- Prepare the fermentation medium for Actinosynnema pretiosum. A basal medium can consist of: 2.5 g/L saccharose, 1.5 g/L glycerin, 2.5 g/L corn plasm, 0.2 g/L isobutanol, 0.7 g/L calcium carbonate, 0.05 g/L magnesium sulfate (B86663) heptahydrate, 0.05 g/L L-valine, and 0.001 g/L iron sulfate heptahydrate.[6]
- Inoculate the fermentation medium with a prepared seed culture.
2. Soybean Oil Addition:
- At 50 hours of fermentation, add sterile soybean oil to the culture to a final concentration of 0.52% (v/v).
3. Fermentation and Monitoring:
- Continue the fermentation under standard conditions (e.g., 28°C, 220 rpm).
- Monitor cell growth and AP-3 production as described in Protocol 1.
Visualizations
This compound Biosynthetic Pathway
Caption: this compound biosynthetic pathway.
Experimental Workflow for Precursor Feeding
Caption: Experimental workflow for precursor feeding.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxins in Fermented Foods: Prevalence and Preventions—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in Ansamitocin P-3 purification from complex mixtures
Welcome to the Ansamitocin P-3 (AP-3) Purification Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from complex mixtures such as fermentation broths.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Overall Yield of this compound
Question: We are experiencing a significant loss of this compound throughout our purification process. What are the potential causes and solutions?
Answer:
Low overall yield is a common challenge in this compound purification due to its complex nature and sensitivity. Here are several potential causes and corresponding troubleshooting steps:
-
Inefficient Extraction: this compound may not be efficiently extracted from the fermentation broth.
-
Solution: Ensure the pH of the fermentation broth is optimized prior to extraction. The choice of extraction solvent is also critical; ethyl acetate (B1210297) is commonly used.[1] Multiple extractions (at least 2-3 times) with a sufficient volume of solvent will enhance recovery. Vigorous mixing during extraction increases the interfacial surface area and improves transfer into the organic phase.
-
-
Degradation of this compound: The molecule can be sensitive to pH and temperature extremes.
-
Solution: Maintain a neutral to slightly acidic pH during the purification process. Avoid high temperatures; perform extractions and chromatography at room temperature or below if possible. This compound should be stored at 2-8°C in a well-sealed container, away from oxidizing agents.[]
-
-
Losses During Chromatography: this compound can be lost during chromatographic steps due to irreversible adsorption to the stationary phase or co-elution with other compounds.
-
Solution:
-
For silica (B1680970) gel chromatography, ensure proper column packing and equilibration. Use a solvent system with appropriate polarity to ensure elution of AP-3. A gradient elution might be necessary to separate it from other compounds effectively.
-
For reverse-phase HPLC, ensure the mobile phase pH is compatible with the column and AP-3 stability. Use of a guard column can prevent irreversible adsorption of impurities that might otherwise bind to the analytical column.
-
-
-
Inefficient Crystallization: The final crystallization step may not be yielding the expected amount of pure product.
-
Solution: The choice of solvent and anti-solvent is crucial for successful crystallization. Slow cooling or slow evaporation of the solvent can promote the formation of larger, purer crystals. Seeding the solution with a small crystal of pure this compound can also initiate crystallization.
-
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Broadening)
Question: Our HPLC analysis of this compound shows significant peak tailing and broadening. How can we improve the peak shape?
Answer:
Poor peak shape in HPLC can be attributed to several factors related to the instrument, column, mobile phase, or sample.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column bed.
-
Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with basic functional groups on analytes.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.[3]
-
-
Column Bed Deformation: A void at the column inlet or a blocked frit can distort the peak shape.
-
Solution: Replace the column frit or the entire column if necessary. Using a guard column can help protect the analytical column.[3]
-
-
-
-
Peak Broadening: This can result from issues with the HPLC system, column, or mobile phase.
-
Causes & Solutions:
-
High Dead Volume: Excessive tubing length or poorly made connections can increase the volume the sample has to travel outside the column, leading to peak broadening.
-
Column Deterioration: Over time, the stationary phase can degrade, leading to broader peaks.
-
Solution: Replace the column. A decrease in theoretical plates is an indicator of column degradation.
-
-
Inappropriate Mobile Phase: A mobile phase that is too "weak" (low organic solvent content) can cause peaks to broaden.
-
Solution: Optimize the mobile phase composition to ensure a reasonable retention time and good peak shape.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying this compound from a fermentation broth?
A1: The initial and one of the most critical steps is the efficient extraction of this compound from the complex fermentation broth. This is typically achieved through liquid-liquid extraction using an organic solvent such as ethyl acetate.[1]
Q2: What types of chromatography are most effective for this compound purification?
A2: A multi-step chromatographic approach is generally required.
-
Column Chromatography: Initial purification is often performed using normal-phase column chromatography with stationary phases like silica gel or neutral alumina.[1]
-
High-Performance Counter-Current Chromatography (HPCCC): This technique has been shown to be highly effective for the preparative isolation of this compound, yielding high purity product in a single step from a crude extract.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to achieve the high purity required for pharmaceutical applications.
Q3: What are some of the common impurities found in this compound preparations?
A3: The fermentation broth of Actinosynnema pretiosum is a complex mixture containing various metabolites. Common impurities include other ansamitocin analogues (e.g., Ansamitocin P-0, P-1, P-2, P-4), as well as other unrelated secondary metabolites produced by the microorganism.[8]
Q4: How can I assess the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm) is the standard method for assessing the purity of this compound.[8][9][10] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[11][12]
Q5: What are the recommended storage conditions for purified this compound?
A5: Purified this compound should be stored in a well-sealed container at a temperature of 2-8°C to prevent degradation. It is also advisable to protect it from light and oxidizing agents.[]
Data Presentation
Table 1: Comparison of a Reported Purification Method for this compound
| Purification Step | Method | Starting Material | Result | Purity | Yield | Reference |
| Chromatography | High-Performance Counter-Current Chromatography (HPCCC) | 160 mg crude extract | 28.8 mg this compound | 98.4% | 18% | [4] |
Experimental Protocols
Protocol 1: High-Performance Counter-Current Chromatography (HPCCC) for this compound Purification
This protocol is based on a published method for the preparative isolation of this compound.[4]
-
Preparation of Two-Phase Solvent System:
-
Prepare a solvent system consisting of hexane-ethyl acetate-methanol-water at a volume ratio of 0.6:1:0.6:1.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) before use.
-
-
HPCCC Instrument Setup and Equilibration:
-
Fill the entire column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a suitable flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude this compound extract in a small volume of the biphasic solvent system.
-
Inject the sample into the column.
-
Collect fractions of the eluent at regular intervals.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: A typical workflow for the purification of this compound from fermentation broth.
Caption: Troubleshooting guide for common HPLC peak shape problems in this compound analysis.
References
- 1. nbinno.com [nbinno.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3 stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ansamitocin P-3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, 2-8°C is acceptable.[] The compound should be kept in a well-sealed container, protected from light and moisture. It is also advised to store it away from oxidizing agents.[]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and dimethylformamide (DMF).[] While it is reported to be very soluble in water, for preparing stock solutions for biological assays, using an organic solvent like DMSO is common practice.
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on studies of structurally similar maytansinoids, the primary degradation pathways are expected to be:
-
Hydrolysis: The ester linkage at the C-3 position is susceptible to hydrolysis, which would lead to the formation of maytansinol (B1676226) and the corresponding carboxylic acid side chain.
-
Oxidation: The aromatic ring and other parts of the molecule may be susceptible to oxidation.
-
Epimerization: Changes in stereochemistry, particularly at positions C-9 and C-10, have been observed in related maytansinoids under certain conditions.
-
Demethylation: Demethylation, for instance at the C-10 position, has been identified as a metabolic pathway and could potentially occur as a chemical degradation route.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Specific quantitative data on the effect of pH on this compound stability is limited. However, as a general consideration for esters, both acidic and basic conditions can catalyze hydrolysis. Therefore, it is recommended to maintain solutions of this compound at a neutral pH (around 7) to minimize degradation. Strongly acidic or basic conditions should be avoided during experiments and storage of solutions.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
| Hydrolysis in aqueous assay media. | Minimize the time this compound is in aqueous media before being added to cells. Prepare dilutions in media immediately before use. Consider the pH of your cell culture media and buffer systems. |
| Adsorption to plasticware. | Use low-protein-binding tubes and plates for preparing and storing this compound solutions, especially at low concentrations. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Ensure the mobile phase pH is compatible with this compound stability (ideally near neutral). Check for any reactive components in the mobile phase. |
| Degradation during sample preparation. | Protect samples from light and keep them cool during preparation. Avoid high temperatures and extreme pH conditions. |
| Presence of inherent impurities. | Obtain a certificate of analysis for your batch of this compound to identify known impurities. |
| Formation of degradation products. | Refer to the table of potential degradation products below. Perform forced degradation studies to confirm the identity of the new peaks. |
Summary of Potential Degradation Products
| Degradation Product | Proposed Structure | Formation Pathway |
| Maytansinol | This compound core without the C-3 ester side chain | Hydrolysis |
| C-10 Demethyl-Ansamitocin P-3 | This compound with a hydroxyl group at C-10 | Oxidation/Demethylation |
| C-9 Epimer of this compound | This compound with inverted stereochemistry at C-9 | Epimerization |
Experimental Protocols
Stability-Indicating HPLC Method (Proposed)
This method is a proposed starting point for developing a validated stability-indicating HPLC method for this compound, based on methods used for related maytansinoids.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation: Dissolve this compound in DMSO to make a 1 mg/mL stock solution. Dilute with a 50:50 mixture of acetonitrile and water to the desired concentration for analysis.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the stability-indicating HPLC method.
-
Acid Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a small amount of acetonitrile and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store this compound powder at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for 24 hours. Keep a control sample in the dark.
For all conditions, analyze the stressed samples by the proposed HPLC method alongside a control sample (this compound in the same solvent system, not subjected to stress).
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
overcoming low solubility of Ansamitocin P-3 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3, focusing on challenges related to its low aqueous solubility.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
If you observe precipitation when preparing aqueous solutions of this compound, follow these troubleshooting steps:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the actual solubility of this compound in water? I've seen conflicting information.
A1: There is conflicting data in publicly available sources. While some commercial suppliers have ambiguously stated that it is "very soluble in water"[], more specific experimental data indicates a low aqueous solubility. One source specifies the solubility of this compound in water to be 10.4 µg/mL[2]. Another source explicitly states it is "insoluble" in water. Given this, for most experimental purposes, this compound should be considered poorly soluble in purely aqueous solutions.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is recommended to prepare stock solutions in these solvents. The table below summarizes the known solubility data.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (157.44 mM) | [3] |
| Ethanol | 55 mg/mL | [4] |
| Methanol | 10 mg/mL | [] |
| DMF | 20 mg/mL | [] |
Q3: How can I prepare this compound for in vivo animal studies?
A3: Due to its low aqueous solubility, a formulation with co-solvents is often necessary for in vivo administration. A common approach involves preparing a stock solution in DMSO and then diluting it in a vehicle containing agents like PEG300 and Tween 80. It is crucial to prepare these solutions freshly and use them on the same day to ensure stability and prevent precipitation[3].
Q4: Are there more advanced methods to improve the aqueous solubility and delivery of this compound?
A4: Yes, several advanced formulation strategies can be employed to overcome the solubility limitations of this compound and enhance its delivery. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound within nanoparticles can improve its stability and facilitate targeted delivery.[5] Examples include:
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like this compound, shielding them from the aqueous environment.[6]
-
Peptide-Functionalized Nanoparticles: These systems can be designed for targeted delivery to specific cells, such as cancer cells overexpressing certain markers.[7][8]
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[11][12][13][14]
Caption: Strategies to enhance this compound solubility.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection using a Co-Solvent System
This protocol is adapted from a formulation designed for animal studies and aims to achieve a clear solution for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and high purity
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water) or saline
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in fresh DMSO to prepare a concentrated stock solution (e.g., 100 mg/mL). Ensure the powder is completely dissolved. Using fresh DMSO is critical as moisture-absorbing DMSO can reduce solubility.
-
-
Prepare the Vehicle:
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 100 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
-
Final Dilution:
-
Add 500 µL of ddH₂O or saline to the mixture to bring the total volume to 1 mL.
-
Mix gently but thoroughly. The resulting solution should be a clear solution with a final composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
-
-
Administration:
-
This mixed solution should be used immediately for optimal results.
-
Caption: Workflow for preparing an injectable this compound formulation.
Protocol 2: Conceptual Protocol for Solubilization using Cyclodextrins
This is a general protocol outlining the phase solubility study to determine the appropriate cyclodextrin and its concentration for solubilizing this compound.
Materials:
-
This compound powder
-
Various cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD))
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
-
Equilibration:
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. This is known as a phase solubility diagram.
-
The slope of this plot can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.
-
This study will help in identifying the most effective cyclodextrin and the concentration required to achieve the desired solubility of this compound for your specific application.
References
- 2. 66547-09-9・this compound・018-14831[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 66584-72-3 [m.chemicalbook.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Ansamitocin P-3 experiments
Welcome to the technical support center for Ansamitocin P-3 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[1][2] It binds to β-tubulin, a subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[3] This binding disrupts microtubule assembly, leading to depolymerization of both interphase and mitotic microtubules.[3] The disruption of microtubule dynamics causes a cell cycle arrest in the G2/M phase, specifically blocking cells in mitosis.[1][3] This mitotic arrest activates spindle checkpoint surveillance proteins like Mad2 and BubR1, and subsequently induces apoptosis, often through a p53-mediated pathway.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in most organic solvents such as DMSO, DMF, and THF, as well as in water.[] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution. It is recommended to store this compound in a well-sealed container at 2-8 °C, away from oxidizing agents.[] For optimal results, freshly prepared working solutions are recommended.[5]
Q3: At what concentrations should I expect to see an effect in my cell line?
A3: The effective concentration of this compound is highly dependent on the cell line. It exhibits potent cytotoxicity in the picomolar (pM) to nanomolar (nM) range. For example, the half-maximal inhibitory concentration (IC50) has been reported to be 20 ± 3 pM for MCF-7 cells, 50 ± 0.5 pM for HeLa cells, and 0.081 nM for HCT-116 cells.[1][3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time will vary depending on the cell line and the specific endpoint being measured. For cell cycle analysis and induction of apoptosis in MCF-7 cells, a 24-hour treatment has been shown to be effective.[3] For cell proliferation assays, treatment times can range from 24 to 72 hours.[1] It is advisable to perform a time-course experiment to determine the ideal duration for your experimental setup.
Troubleshooting Guide: Inconsistent Experimental Results
Problem 1: High variability in cell viability (IC50) values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Confluency | Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) at the time of treatment. Over-confluent or unhealthy cells can show altered sensitivity. |
| Inconsistent Seeding Density | Use a consistent cell seeding density across all wells and experiments. Variations in cell number will lead to inconsistent results. |
| Drug Stability and Handling | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO concentration is consistent and non-toxic to the cells across all treatments. |
| Assay Incubation Time | Use a consistent incubation time for the viability reagent (e.g., MTT, PrestoBlue). Read the plate at the same time point after reagent addition in all experiments. |
| Serum Concentration | Variations in serum concentration in the culture medium can affect drug activity. Use a consistent and tested batch of serum for all experiments. |
Problem 2: Inconsistent cell cycle arrest profiles.
| Potential Cause | Troubleshooting Steps |
| Cell Synchronization | If a synchronized cell population is required, ensure the synchronization protocol is consistent and effective. Check the synchronization efficiency before adding this compound. |
| Fixation and Staining | Use cold ethanol (B145695) for fixation and perform it gently to avoid cell clumping.[6] Ensure complete RNase treatment to avoid RNA being stained by propidium (B1200493) iodide.[6] Stain with propidium iodide for a consistent duration to ensure saturation.[6] |
| Flow Cytometer Settings | Calibrate the flow cytometer before each use. Use consistent voltage and compensation settings for all samples in an experiment. |
| Cell Clumping | Ensure a single-cell suspension before fixation and analysis. Cell clumps can give false readings. |
Problem 3: Low or variable levels of apoptosis detected.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. |
| Apoptosis Assay Timing | Apoptosis is a dynamic process. If you are using an early marker like Annexin V, you may miss the peak if you wait too long. Conversely, for late markers like PARP cleavage, you may need a longer incubation time. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to this compound-induced apoptosis. Consider using a positive control to ensure your assay is working correctly. |
| Assay Sensitivity | Ensure your apoptosis detection method is sensitive enough. For example, with Annexin V staining, handle cells gently to avoid membrane damage that can lead to false positives. |
Data Presentation: Quantitative Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 Concentration |
| MCF-7 | 20 ± 3 pM[1][3] |
| HeLa | 50 ± 0.5 pM[1][3] |
| EMT-6/AR1 | 140 ± 17 pM[1][3] |
| MDA-MB-231 | 150 ± 1.1 pM[1][3] |
| A-549 | 4 x 10⁻⁷ µg/mL[5] |
| HT-29 | 4 x 10⁻⁷ µg/mL[5] |
| HCT-116 | 0.081 nM[5] |
| U937 | 0.18 nM[1] |
Table 2: Effect of this compound on MCF-7 Cell Cycle Progression (24h treatment)
| This compound Concentration | % of Cells in G2/M Phase |
| 0 pM (Control) | 26%[1][3] |
| 50 pM | 50%[1][3] |
| 100 pM | 70%[1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a commercial solubilizer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells and treat with this compound at the desired concentration and for the optimal duration (e.g., 24 hours).[3]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound for the desired time (e.g., 24 hours).[3]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[3]
-
Incubate at 4°C for at least 2 hours (or overnight).[6]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 8 µg/mL).[3]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: this compound mechanism of action leading to apoptosis.
References
Technical Support Center: Optimizing Ansamitocin P-3 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ansamitocin P-3 dosage for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent microtubule inhibitor.[1] It binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][2] This disruption of the microtubule network is a key factor in its potent anti-tumor activity.[2]
2. What is a recommended starting dose for an in vivo efficacy study with this compound?
A previously reported effective dose in a murine model of B16 melanoma was 25 µg/kg/day, administered intraperitoneally (i.p.), which significantly prolonged survival. For initial studies, a dose range of 20-50 µg/kg/day can be a reasonable starting point. However, it is crucial to perform a pilot dose-escalation study to determine the optimal dose for your specific tumor model and animal strain.
In a study on gastric carcinoma xenografts in nude mice, a high dose of 0.5 mg/kg resulted in severe side effects, including significant body weight loss, while a low dose of 0.1 mg/kg showed minimal to no anti-tumor activity. This suggests the therapeutic window is narrow and careful dose optimization is critical.
3. What is the maximum tolerated dose (MTD) of this compound?
4. What are the common signs of toxicity to monitor in animals treated with this compound?
As a maytansinoid, this compound can cause side effects, particularly at higher doses. Common signs of toxicity to monitor in laboratory animals include:
-
Body weight loss: This is a primary indicator of toxicity. A loss of more than 15-20% of initial body weight is often considered a humane endpoint.
-
Changes in behavior: Lethargy, ruffled fur, hunched posture, and reduced activity can be signs of distress.
-
Gastrointestinal issues: Diarrhea or changes in stool consistency may occur.
-
Neurotoxicity: While more common with higher doses or prolonged treatment, signs can include ataxia (impaired coordination) or tremors.
It is essential to establish a clear monitoring plan and humane endpoints before initiating any in vivo study.
5. How should I prepare this compound for in vivo administration?
This compound has poor aqueous solubility, requiring a specific formulation for in vivo use. The choice of formulation depends on the intended route of administration. Always prepare fresh solutions for each experiment. Here are two common protocols:
-
For a clear solution (suitable for intravenous injection):
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
In a separate tube, add PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Add Tween 80 to the mixture and vortex until a clear, homogenous solution is formed.
-
Finally, add sterile saline or phosphate-buffered saline (PBS) to reach the desired final concentration. A common final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
For a suspended solution (suitable for intraperitoneal or oral administration):
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in sterile saline.
-
Add the this compound/DMSO stock solution to the SBE-β-CD solution and mix thoroughly. Sonication may be required to achieve a uniform suspension. A common final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | - Incorrect solvent ratios- Temperature changes- High drug concentration | - Ensure the solvents are added in the correct order and mixed thoroughly at each step.- Gentle warming (to 37°C) and sonication can aid dissolution.- Prepare a less concentrated stock solution in DMSO.- For intravenous administration, ensure the final solution is completely clear before injection. If precipitation occurs upon dilution with saline, consider adjusting the co-solvent ratios. |
| No significant anti-tumor effect observed | - Sub-therapeutic dosage- Poor bioavailability- Drug instability- Tumor model resistance | - Perform a dose-escalation study to find a more effective dose, while carefully monitoring for toxicity.- Ensure the formulation is appropriate for the route of administration and has been prepared correctly.- Prepare fresh formulations for each experiment as this compound may not be stable in solution for extended periods.- Verify the sensitivity of your chosen cell line to this compound in vitro before proceeding with expensive and time-consuming in vivo studies. |
| Severe toxicity observed at the intended therapeutic dose | - Dose is above the MTD for the specific animal model- Formulation issues leading to rapid, high exposure- Animal strain sensitivity | - Reduce the dose and/or the frequency of administration.- Consider a different formulation or route of administration that may provide a more favorable pharmacokinetic profile.- Ensure the formulation is homogenous to avoid "hot spots" of high drug concentration.- Be aware that different strains of mice or rats can have varying sensitivities to drug toxicity. |
Data Summary
In Vitro Potency of this compound
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Cancer) | 20 ± 3 |
| HeLa (Cervical Cancer) | 50 ± 0.5 |
| EMT-6/AR1 (Breast Cancer) | 140 ± 17 |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |
Data from[1]
In Vivo Dosage and Toxicity of this compound and a Derivative
| Compound | Animal Model | Route | Dose | Observation |
| This compound | Mice (B16 melanoma) | i.p. | 25 µg/kg/day | Significantly prolonged survival |
| This compound | Nude Mice (Gastric carcinoma xenograft) | Not specified | 0.1 mg/kg | Little to no anti-tumor activity |
| This compound | Nude Mice (Gastric carcinoma xenograft) | Not specified | 0.5 mg/kg | Severe side effects (heavy body weight loss, inactivity) |
| 9-thioansamitocin P3 | Sprague-Dawley Rats | i.v. (single dose) | >0.4 mg/kg | Maximum Tolerated Dose (MTD) |
| 9-thioansamitocin P3 | Sprague-Dawley Rats | i.v. (daily for 14 days) | 0.05 mg/kg | Severely Toxic Dose (STD10) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Prepare the vehicle: In a sterile tube, combine the solvents in the following ratio to make up the final injection volume (example for a final volume of 1 mL):
-
400 µL PEG300
-
50 µL Tween 80
-
-
Combine drug and vehicle: Slowly add the required volume of the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing. For a final concentration of 1 mg/mL, you would add 100 µL of a 10 mg/mL stock.
-
Final dilution: Add sterile saline or PBS to the mixture to reach the final desired volume and concentration (e.g., add 450 µL for a final volume of 1 mL). Vortex thoroughly to ensure a clear, homogenous solution.
-
Administration: Administer the freshly prepared solution to the animals via intravenous injection.
Protocol 2: General Workflow for a Dose-Finding (MTD) Study
Signaling Pathway
This compound Mechanism of Action
References
addressing off-target effects of Ansamitocin P-3 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent microtubule inhibitor.[1] Its primary mechanism of action is to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis (programmed cell death).[1][3] this compound is known to bind at or near the vinblastine (B1199706) binding site on tubulin.[3][4]
Q2: What are the expected cellular effects of this compound treatment?
At picomolar to nanomolar concentrations, this compound is expected to cause:
-
Depolymerization of microtubules: This can be observed as a disruption of the microtubule network in interphase cells and aberrant mitotic spindle formation in dividing cells.[3][4]
-
Mitotic arrest: Cells will accumulate in the G2/M phase of the cell cycle.[1][3]
-
Induction of apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3]
Q3: In which cell lines has this compound shown potent cytotoxic activity?
This compound has demonstrated high potency across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is typically in the picomolar range.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| A-549 | Lung Carcinoma | ~630 (4 x 10⁻⁷ µg/mL) |
| HT-29 | Colon Carcinoma | ~630 (4 x 10⁻⁷ µg/mL) |
| HCT-116 | Colon Carcinoma | 81 |
Data compiled from multiple sources.[2][3][5]
Q4: Are there known off-target effects of this compound in eukaryotic cells?
Currently, there is limited specific information in the scientific literature detailing the molecular off-target effects of this compound in eukaryotic cells. Most observed toxicities are considered "on-target" effects, meaning they are a direct consequence of microtubule disruption in non-cancerous proliferating cells. When used in the context of an antibody-drug conjugate (ADC), "off-target" toxicity often refers to "off-site" effects, where the drug is released prematurely and affects healthy tissues. One study identified off-targets in the producing bacterium Actinosynnema pretiosum, but the relevance of these findings to eukaryotic systems has not been established.[6] Researchers observing unexpected effects should consider a systematic approach to investigate potential novel off-target interactions.
Troubleshooting Guides
Issue 1: No or weaker-than-expected cytotoxic effect observed.
Q: I treated my cells with this compound, but I am not seeing the expected level of cell death or inhibition of proliferation. What could be the issue?
Possible Causes and Solutions:
-
Incorrect Drug Concentration: The IC50 of this compound can vary significantly between cell lines.[2][3][5]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 pM to 100 nM).
-
-
Drug Instability: this compound, like many small molecules, can degrade if not stored or handled properly.
-
Solution: Ensure the compound is stored as recommended by the supplier (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to microtubule-depolymerizing agents. This can be due to mechanisms such as overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin.[7]
-
Solution: If possible, test the compound in a sensitive control cell line (e.g., MCF-7) to confirm its activity. Consider using a cell line with known resistance mechanisms as a negative control.
-
-
Experimental Error: Issues with cell seeding density, incubation time, or the viability assay itself can lead to inaccurate results.
-
Solution: Ensure consistent cell seeding and appropriate incubation times. Verify that your viability assay (e.g., MTT, CellTiter-Glo) is performing correctly with appropriate positive and negative controls for cell death.
-
Issue 2: Observing unexpected cellular phenotypes not consistent with microtubule depolymerization.
Q: My cells are showing a phenotype that I don't believe is related to mitotic arrest or apoptosis. How can I determine if this is an off-target effect?
A: Distinguishing on-target from off-target effects requires a systematic approach. The workflow below outlines a strategy to investigate unexpected cellular responses.
Step-by-Step Guide to Investigating Off-Target Effects:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its primary target, tubulin, at the concentrations used in your experiment. This can be done by assessing microtubule integrity via immunofluorescence, quantifying mitotic arrest through flow cytometry, and measuring apoptosis. If these on-target effects are not observed at concentrations causing the unexpected phenotype, it strongly suggests an off-target mechanism.
-
Use Appropriate Controls:
-
Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. An inactive analog should not disrupt microtubules and, if it fails to produce the unexpected phenotype, it supports the idea that the observed effect is due to the specific activity of this compound (either on- or off-target).
-
Positive Control (Functional Analog): Use a different microtubule-depolymerizing agent that is structurally unrelated to this compound but has the same mechanism of action (e.g., Vinblastine or other vinca (B1221190) alkaloids).[7][8][9][10] If the functional analog reproduces the on-target effects (mitotic arrest) but not the unexpected phenotype, this provides strong evidence for an off-target effect of this compound.
-
-
Advanced Off-Target Identification: If the above steps suggest an off-target effect, more advanced techniques can be employed to identify the protein(s) involved:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target proteins in intact cells by measuring changes in protein thermal stability.[11][12][13][14][15]
-
Proteomic Profiling: This can involve using a modified, "clickable" version of this compound as a probe to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.[16][17][18]
-
Issue 3: Difficulty visualizing microtubule depolymerization with immunofluorescence.
Q: I am trying to visualize the effect of this compound on microtubules using immunofluorescence, but I am getting high background or weak signal. What can I do?
A: Immunofluorescence for cytoskeletal components can be sensitive to fixation and antibody concentrations. Here is a troubleshooting guide:
| Problem | Possible Cause | Recommended Solution |
| High Background | Antibody concentration is too high. | Titrate both primary (anti-tubulin) and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient blocking. | Increase the blocking time (e.g., to 1 hour at room temperature) and ensure the blocking agent (e.g., BSA or normal goat serum) is appropriate for your antibodies.[22] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. | |
| Weak or No Signal | Suboptimal fixation. | For microtubules, fixation with cold methanol (B129727) (-20°C for 5-10 minutes) or glutaraldehyde (B144438) followed by sodium borohydride (B1222165) reduction often yields better preservation of the filamentous structures than paraformaldehyde alone. |
| Low primary antibody affinity. | Ensure you are using a validated anti-tubulin antibody that is known to work well for immunofluorescence. | |
| Cells are not properly permeabilized. | If using a cross-linking fixative like paraformaldehyde, ensure you include a permeabilization step (e.g., with 0.1-0.25% Triton X-100 in PBS) before adding the primary antibody.[23] | |
| Artifacts | Cells are detaching from the coverslip. | Use coated coverslips (e.g., with poly-L-lysine) to improve cell adherence. Handle the coverslips gently during washing steps. |
| Microtubule structure is disrupted by the protocol. | Be gentle during all pipetting and washing steps to preserve the delicate microtubule network. |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Visualization
This protocol is for visualizing the effects of this compound on the microtubule network in adherent cells.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., -20°C Methanol or 3.7% Paraformaldehyde in PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS, if using paraformaldehyde)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (and vehicle control) for the appropriate duration (e.g., 24 hours).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation:
-
Methanol Fixation: Add ice-cold methanol and incubate at -20°C for 10 minutes. Proceed to step 6.
-
Paraformaldehyde Fixation: Add 3.7% paraformaldehyde and incubate at room temperature for 15 minutes. Wash three times with PBS.
-
-
Permeabilization (for PFA fixation only): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer. Remove the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescent secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash once more with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. This compound treated cells should show a diffuse tubulin signal and disrupted microtubule filaments compared to the well-defined network in control cells.
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA and quantify the proportion of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Harvest: Harvest cells (including any floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Cells treated with this compound are expected to show an increased population in the G2/M phase.
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane using fluorescently-labeled Annexin V.
Materials:
-
Treated and control cells
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomic Analysis of Breast Cancer Resistance to the Anticancer Drug RH1 Reveals the Importance of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Analysis of Human Breast Cancer MCF-7 Cells to Identify Cellular Targets of the Anticancer Pigment OR3 from Streptomyces coelicolor JUACT03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 20. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Ansamitocin P-3 Versus Other Tubulin Inhibitors: A Comparative Guide for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Ansamitocin P-3 with other tubulin inhibitors, namely paclitaxel (B517696), vincristine (B1662923), and colchicine. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Tubulin Inhibition
Tubulin, a crucial protein in the cytoskeleton, plays a vital role in cell division, intracellular transport, and the maintenance of cell shape. Its ability to polymerize into microtubules and depolymerize is essential for the formation of the mitotic spindle during mitosis. Consequently, tubulin is a key target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequently inducing apoptosis (programmed cell death). These inhibitors are broadly classified based on their mechanism of action: microtubule-stabilizing agents and microtubule-destabilizing agents.
This compound , a maytansinoid, is a potent microtubule-destabilizing agent. It binds to tubulin, inhibiting its polymerization and leading to the disassembly of microtubules. This guide compares its performance against a microtubule-stabilizing agent, paclitaxel , and two other microtubule-destabilizing agents, vincristine and colchicine .
Quantitative Comparison of Anti-proliferative Activity
The following table summarizes the in vitro efficacy of this compound and other selected tubulin inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound (pM) | Paclitaxel (nM) | Vincristine (µM) | Colchicine (µg/ml) |
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3[1][2] | 3.5 µM[3], 2.86 ± 0.19 µM | 239.51[4] | 1-2 (cytotoxic effect)[5] |
| HeLa (Cervical Carcinoma) | 50 ± 0.5[1][2] | - | 100 nM (induces apoptosis-like death)[6] | - |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1[1][2] | 0.3 µM[3], 7.87 ± 0.30 µM | - | - |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17[1][2] | - | - | - |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, assay method). The data presented here are compiled from different studies and should be interpreted with caution. Direct comparative studies under identical conditions are limited.
Mechanisms of Action and Signaling Pathways
Tubulin inhibitors exert their cytotoxic effects by disrupting the normal function of microtubules, which triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.
This compound
This compound is a microtubule-destabilizing agent that binds to tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, leading to the depolymerization of microtubules.[2] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, mediated by the activation of p53 and the subsequent expression of its downstream target, p21.[2][7]
Caption: this compound signaling pathway leading to apoptosis.
Paclitaxel
In contrast to this compound, paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This leads to the formation of abnormally stable and nonfunctional microtubules, which also disrupts the mitotic spindle and causes G2/M arrest. The subsequent activation of apoptotic pathways often involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) pathway.
Caption: Paclitaxel signaling pathway leading to apoptosis.
Vincristine
Vincristine, a vinca (B1221190) alkaloid, is a microtubule-destabilizing agent that binds to tubulin dimers, preventing their polymerization into microtubules. This leads to the disassembly of the mitotic spindle and arrest of cells in metaphase. The apoptotic cascade initiated by vincristine involves both the intrinsic and extrinsic pathways, with the activation of caspase-8 and caspase-9, leading to the activation of the executioner caspase-3.[8]
References
- 1. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Validating the Mechanism of Action of Ansamitocin P-3 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Ansamitocin P-3 and its analogs as potent microtubule-targeting agents. The information presented herein is curated from experimental data to assist researchers in validating the therapeutic potential of this class of compounds.
This compound, a maytansinoid, and its derivatives are highly effective cytotoxic agents that function by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to mitotic arrest and subsequent induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[1][2][3] The primary molecular target of these compounds is tubulin, the protein subunit of microtubules.[1][3] this compound binds to tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, thereby inhibiting tubulin polymerization.[1][3][4]
Comparative Cytotoxicity of this compound and Analogs
This compound exhibits potent cytotoxicity against a range of human cancer cell lines, often in the picomolar range.[1][2][5] Its efficacy is notably higher than its parent compound, maytansine.[2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and some of its analogs against various cancer cell lines. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Cell Line | IC50 (pM) | Reference |
| This compound | MCF-7 (Breast Adenocarcinoma) | 20 ± 3 | [1][2] |
| HeLa (Cervical Carcinoma) | 50 ± 0.5 | [1] | |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1 | [1] | |
| Maytansine | MCF-7 (Breast Adenocarcinoma) | 710 | [2] |
| Maytansinol | HCT116 (Colon Carcinoma) | 90 - 750 | [4] |
| 9-thiothis compound (AP3SH) | U937 (Histiocytic Lymphoma) | Data not provided in pM | [6] |
Comparison with Other Microtubule-Targeting Agents
This compound and its analogs belong to the class of microtubule-destabilizing agents, similar to vinca (B1221190) alkaloids like vincristine. This is in contrast to taxanes, such as paclitaxel, which are microtubule-stabilizing agents.[7][8] The maytansinoid DM1, a derivative of this compound, has been reported to be 10-1000 times more cytotoxic than taxanes, vincristine, and vinblastine.[9]
Mechanism of Action: A Stepwise Breakdown
The cytotoxic effect of this compound and its analogs is a multi-step process initiated by the disruption of microtubule dynamics.
-
Inhibition of Tubulin Polymerization : this compound binds to tubulin with a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM, inducing conformational changes that inhibit its polymerization into microtubules.[1][2][3] This leads to the depolymerization of existing microtubules.[1][2][3]
-
Mitotic Arrest : The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle control mechanism.[10] This activation, involving proteins like Mad2 and BubR1, halts the cell cycle in the G2/M phase, leading to mitotic arrest.[1][2][3]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This process is often mediated by the tumor suppressor protein p53, which becomes activated and promotes the expression of pro-apoptotic proteins.[1][2][3]
Signaling Pathway of this compound Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of 9-thioansamitocin P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ansamitocin P-3: A Synergistic Partner in Combination Cancer Therapy
For Immediate Release
Ansamitocin P-3, a potent microtubule-depolymerizing agent, is demonstrating significant promise in enhancing the efficacy of cancer therapies through synergistic combinations, particularly with immune checkpoint inhibitors. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of the synergistic effects of this compound in combination therapies, supported by experimental data and detailed methodologies.
Key Findings: this compound in Combination with Immune Checkpoint Inhibitors
Preclinical studies have revealed a powerful synergistic anti-tumor effect when this compound is combined with antibodies that block the T cell inhibitory receptors PD-1 and CTLA-4. This synergy is attributed to the immunomodulatory properties of this compound, which primes the immune system for a more robust anti-cancer response.
A pivotal study has shown that this compound is a potent inducer of phenotypic and functional maturation of dendritic cells (DCs).[1] Mature DCs are crucial for initiating and sustaining anti-tumor immunity. By promoting DC maturation, this compound enhances the activation of antigen-specific T cells, which are then further unleashed by immune checkpoint inhibitors to effectively target and eliminate tumor cells. The combination treatment resulted in durable growth inhibition of established tumors, a reduction in regulatory T cell frequency, and improved T cell effector function at the tumor site.[1]
While specific Combination Index (CI) values from these immunotherapy combination studies are not yet publicly available, the significant and durable tumor growth inhibition observed in preclinical models strongly supports a synergistic interaction.
Comparison with Other Microtubule-Targeting Agents in Immunotherapy
The synergistic potential of microtubule-targeting agents with immunotherapy is a growing area of research. While direct comparative studies between this compound and other microtubule inhibitors in this context are limited, the underlying mechanism of inducing an immunogenic tumor microenvironment is a shared characteristic. For instance, taxanes have also been shown to enhance the efficacy of immune checkpoint inhibitors. The unique potency of this compound in inducing DC maturation suggests it may offer a distinct advantage in this therapeutic strategy.
Data Summary: In Vitro Cytotoxicity of this compound
The potent cytotoxic activity of this compound across various cancer cell lines underscores its potential as a powerful therapeutic agent. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at picomolar concentrations.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Cancer | 20 ± 3 |
| HeLa | Cervical Cancer | 50 ± 0.5 |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 |
Data sourced from:[2]
Experimental Protocols
In Vivo Synergy Study with Immune Checkpoint Inhibitors
A detailed experimental protocol for evaluating the in vivo synergy between this compound and immune checkpoint inhibitors would typically involve the following steps:
-
Tumor Model: Establishment of a syngeneic tumor model in immunocompetent mice is crucial to study the effects on the immune system.[3] This involves the subcutaneous or orthotopic inoculation of cancer cells.
-
Treatment Groups: Mice are randomized into four groups:
-
Vehicle control
-
This compound alone
-
Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) alone
-
This compound in combination with the immune checkpoint inhibitor
-
-
Dosing and Administration: this compound is typically administered systemically (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The immune checkpoint inhibitors are administered according to established protocols for the specific antibody.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations. This includes assessing the maturation status of dendritic cells (e.g., expression of CD80, CD86, MHC class II), the frequency and activation state of T cells (e.g., CD4+, CD8+, IFN-γ production), and the presence of regulatory T cells.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the combination therapy compared to monotherapies and the control group. A significant delay or inhibition of tumor growth in the combination group beyond the additive effect of the individual agents indicates synergy.
Assessment of Dendritic Cell Maturation by Flow Cytometry
The following protocol outlines the key steps for assessing the impact of this compound on dendritic cell maturation in vitro:
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from mice.
-
Treatment: Immature BMDCs are treated with various concentrations of this compound for a specified period (e.g., 24 hours). A known maturation stimulus like lipopolysaccharide (LPS) is used as a positive control.
-
Staining: Cells are harvested and stained with a cocktail of fluorescently labeled antibodies against surface markers indicative of DC maturation, such as CD11c, MHC class II, CD80, and CD86.[4][5] A viability dye is included to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer. The percentage of mature DCs (e.g., CD11c+ MHC class II high CD80 high CD86 high) is quantified for each treatment condition.
-
Data Interpretation: An increase in the expression of maturation markers on DCs treated with this compound compared to untreated controls indicates its ability to induce DC maturation.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.
References
- 1. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 4. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
Head-to-Head Comparison: Ansamitocin P-3 and DM1 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the potent payloads utilized, maytansinoids have emerged as a clinically validated class of anti-mitotic agents. This guide provides a detailed head-to-head comparison of two key maytansinoids: the natural product Ansamitocin P-3 and its semi-synthetic derivative, DM1. While both molecules share a common mechanism of action, their suitability and application in ADC development differ significantly. This guide will elucidate these differences, supported by experimental data and detailed protocols, to inform the selection and design of next-generation ADCs.
Overview and Physicochemical Properties
This compound is a potent anti-tumor maytansinoid produced by fermentation of the microorganism Actinosynnema pretiosum.[1][2] It is a structural analogue of maytansine (B1676224) and exhibits high cytotoxicity against various cancer cell lines.[3] DM1 (Mertansine) is a derivative of maytansine that has been specifically designed for conjugation to antibodies.[4] Critically, DM1 is semi-synthesized from this compound, which serves as a key precursor.[5][6] The primary structural difference is the introduction of a thiol group in DM1, which allows for a more stable and controlled conjugation to a linker, a feature not present in this compound.[4]
| Property | This compound | DM1 (Mertansine) |
| CAS Number | 66584-72-3[7] | 139504-50-0 |
| Molecular Formula | C32H43ClN2O9[7] | C35H48ClN3O10S |
| Molecular Weight | 635.1 g/mol [7] | 738.3 g/mol |
| Source | Fermentation of Actinosynnema pretiosum[1][2] | Semi-synthetic derivative of this compound[5][6] |
| Key Functional Group for Conjugation | Lacks a specific functional group for stable linker attachment | Thiol group for stable thioether linkage[4] |
Mechanism of Action
Both this compound and DM1 exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4][8] By binding to tubulin, these maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
The Rationale for DM1 in ADC Development
While this compound is a highly potent cytotoxic agent, its direct use in ADCs is limited by the lack of a suitable functional group for stable linker attachment. The development of DM1 addresses this limitation by introducing a thiol group, enabling the formation of a stable thioether bond with a linker, such as the commonly used SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[4] This stable linkage is crucial for preventing premature release of the payload in systemic circulation, which could lead to off-target toxicity and a narrowed therapeutic window. The successful clinical application of Trastuzumab emtansine (Kadcyla®), an ADC composed of the HER2-targeting antibody Trastuzumab, the SMCC linker, and the DM1 payload, validates the superiority of the DM1 construct for clinical ADCs.
In Vitro Cytotoxicity
Both this compound and DM1 exhibit potent in vitro cytotoxicity against a range of cancer cell lines. However, direct comparative data for the two molecules as standalone agents is limited. The available data demonstrates their high potency in the picomolar to nanomolar range.
| Compound | Cell Line | IC50 | Reference |
| This compound | A-549 (Lung Carcinoma) | Potent Cytotoxicity | [3] |
| HT-29 (Colon Adenocarcinoma) | Potent Cytotoxicity | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3 pM | [8] | |
| HeLa (Cervical Cancer) | 50 ± 0.5 pM | [8] | |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 pM | [8] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1 pM | [8] | |
| Trastuzumab-DM1 (T-DM1) | BT-474 (Breast Ductal Carcinoma) | 0.085 - 0.148 µg/mL | [9] |
| SK-BR-3 (Breast Adenocarcinoma) | 0.007 - 0.018 µg/mL | [9] |
Note: IC50 values for T-DM1 represent the potency of the entire ADC, not the free payload.
Experimental Protocols
Synthesis of DM1 from this compound
The semi-synthesis of DM1 from this compound involves a two-step process:
-
Reduction of this compound: this compound is treated with a reducing agent, such as Lithium Aluminium Hydride (LiAlH4) or Lithium tri-tert-butoxyaluminum hydride, to selectively reduce the ester group at the C-3 position, yielding maytansinol (B1676226).[9]
-
Esterification of Maytansinol: The resulting maytansinol is then esterified with a carboxylic acid containing a thiol group, such as N-methyl-N-(3-mercapto-1-oxopropyl)-L-alanine, in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to produce DM1.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, DM1, or an ADC.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, DM1, or ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound, DM1, or ADC) in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells for xenograft implantation
-
ADC formulation in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC formulation (and vehicle control) to the respective groups, typically via intravenous injection.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of an ADC in an animal model.
Materials:
-
Rodents (e.g., mice or rats)
-
ADC formulation
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
ADC Administration: Administer a single dose of the ADC to the animals, usually via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the total antibody, conjugated antibody, and/or free payload in the plasma samples using validated bioanalytical methods such as ELISA or LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2), using non-compartmental analysis.
Conclusion
In the head-to-head comparison of this compound and DM1 for use in ADCs, it is evident that while both are highly potent microtubule inhibitors, DM1 represents a significant advancement in payload technology. The semi-synthetic modification of this compound to create DM1 introduces a crucial thiol group that enables stable and site-specific conjugation to monoclonal antibodies. This chemical refinement has been instrumental in the development of successful and clinically approved ADCs like Trastuzumab emtansine. Therefore, while this compound is a vital natural precursor, DM1 is the optimized and preferred maytansinoid payload for constructing robust and effective antibody-drug conjugates in modern cancer therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escientificsolutions.com [escientificsolutions.com]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating Ansamitocin P-3 Target Engagement: A Comparative Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular assays to validate the target engagement of Ansamitocin P-3, a potent microtubule-depolymerizing agent. We offer a comparative analysis of this compound's performance against other well-established microtubule inhibitors—paclitaxel, vincristine, and colchicine—supported by experimental data. Detailed protocols for key cellular assays are provided to facilitate the design and execution of robust experiments for validating target engagement and characterizing the cellular effects of these compounds.
Introduction to this compound and its Mechanism of Action
This compound is a maytansinoid that exerts its potent anti-proliferative effects by disrupting microtubule dynamics.[1] It binds to tubulin, the fundamental protein subunit of microtubules, at or near the vinblastine-binding site, leading to the inhibition of microtubule polymerization and the depolymerization of existing microtubules.[1][2] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, results in the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis, or programmed cell death.[1][3] The potent cytotoxicity of this compound has made it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4]
Comparative Performance of Microtubule Inhibitors
The following tables summarize the cytotoxic and cell cycle effects of this compound in comparison to other microtubule-targeting agents. It is important to note that IC50 values can vary between studies due to differences in cell lines, assay conditions, and incubation times.
Table 1: Comparative Cytotoxicity (IC50) of Microtubule Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| This compound | MCF-7 (Breast) | 20 ± 3 pM | [1] |
| HeLa (Cervical) | 50 ± 0.5 pM | [3] | |
| EMT-6/AR1 (Murine Mammary) | 140 ± 17 pM | [3] | |
| MDA-MB-231 (Breast) | 150 ± 1.1 pM | [3] | |
| Paclitaxel | CHMm (Canine Mammary) | ~1 µM (significant G2/M arrest) | [5] |
| Non-small cell lung cancer lines | 10 µM (induced apoptosis) | [6] | |
| Vincristine | SH-SY5Y (Neuroblastoma) | 0.1 µM | [7] |
| BCL1 (Lymphoma) | ~3.6 µg/mL | [8] | |
| Colchicine | HT-29 (Colon) | ~1 µg/ml (induced apoptosis) | [9] |
| NCI-N87 (Gastric) | 2-10 ng/ml (induced apoptosis) | [10] |
Table 2: Comparative Effect on Cell Cycle Progression (G2/M Arrest)
| Compound | Cell Line | Concentration | % of Cells in G2/M Phase (approx.) | Reference |
| This compound | MCF-7 | 100 pM | 70% | [1] |
| Paclitaxel | CHMm | 1 µM | Significantly increased | [5] |
| Nocodazole (similar to Vinca alkaloids) | MDA-MB-468 | 1 µM | Dramatic increase | [11] |
| Vincristine | MDA-MB-468 | 100 nM | Dramatic increase | [11] |
Table 3: Comparative Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptosis Induction | Reference |
| This compound | MCF-7 | 20-100 pM | Evident via Annexin V/PI staining | [12] |
| Paclitaxel | HEK293 | 10-20 µM | Dose-dependent increase | [13] |
| Non-small cell lung cancer lines | 10 µM | 22-69% increase | [6] | |
| Vincristine | Peripheral blood mononuclear cells (ALL) | In vivo | Significant increase | [14] |
| Colchicine | NCI-N87 | 2-10 ng/ml | 3.54% to 76.6% | [10] |
| MCF-7 | 0.5-1 µg/ml | 14-24% early apoptosis |
Experimental Protocols
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24-48 hours).[1]
-
Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Analysis of Microtubule Integrity: Immunofluorescence Staining
Immunofluorescence microscopy allows for the direct visualization of the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the test compound and controls for the desired time.
-
Gently wash the cells with warm PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope. Capture images for qualitative and quantitative analysis of microtubule disruption.[15][16]
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Flow cytometry with PI staining is used to quantify the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle.
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]
Visualizing the Mechanism of Action and Experimental Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism and the experimental workflows.
Conclusion
Validating the cellular target engagement of this compound is crucial for its development as a therapeutic agent. This guide provides a framework for comparing its activity with other microtubule inhibitors and offers detailed protocols for essential cellular assays. By employing these methods, researchers can effectively characterize the potent anti-proliferative and pro-apoptotic effects of this compound, confirming its mechanism of action and paving the way for further preclinical and clinical investigations.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. portlandpress.com [portlandpress.com]
- 11. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vincristine-induced apoptosis in vivo in peripheral blood mononuclear cells of children with acute lymphoblastic leukaemia (ALL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Ansamitocin P-3: A Potent Agent Against Multidrug-Resistant Cancer Cells
A Comparative Analysis of Ansamitocin P-3's Efficacy in Overcoming Multidrug Resistance in Cancer
For researchers, scientists, and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, this compound, a maytansinoid antitumor antibiotic, demonstrates significant potential. This guide provides an objective comparison of this compound's performance against other established chemotherapeutic agents in MDR cancer cell lines, supported by experimental data.
Potency in the Face of Resistance: A Quantitative Comparison
This compound exhibits potent cytotoxicity against various cancer cell lines, including those with acquired multidrug resistance. The multidrug-resistant mouse mammary tumor cell line, EMT-6/AR1, which overexpresses P-glycoprotein, serves as a key model for evaluating the efficacy of compounds in overcoming MDR.[1][2][3] While direct head-to-head studies are limited, a compilation of data allows for a comparative assessment of this compound's potency.
| Drug | Cell Line | Cancer Type | IC50 (pM) | Key Resistance Mechanism | Reference |
| This compound | EMT-6/AR1 | Mouse Mammary Carcinoma | 140 ± 17 | P-glycoprotein (P-gp) Overexpression | [4][5] |
| This compound | MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 | - | [4][5] |
| This compound | HeLa | Human Cervical Carcinoma | 50 ± 0.5 | - | [4][5] |
| This compound | MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 | - | [4][5] |
| Doxorubicin | EMT-6/AR1 | Mouse Mammary Carcinoma | ~40-fold higher than EMT-6/P | P-glycoprotein (P-gp) Overexpression | [2][3] |
| Paclitaxel | MDA-MB-231 | Human Breast Adenocarcinoma | 300,000 | - | [6] |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Chemotherapeutic Agents. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. The EMT-6/AR1 cell line is a doxorubicin-resistant line with a classical multidrug resistance phenotype.[2][3]
Mechanism of Action: Overcoming Resistance at the Cellular Level
This compound's primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. By binding to tubulin, it inhibits microtubule assembly, leading to a cascade of events that culminate in cancer cell death.[4][5]
Signaling Pathway of this compound in Cancer Cells
Caption: this compound's mechanism of action leading to apoptosis.
This targeted disruption of the cytoskeleton induces cell cycle arrest at the G2/M phase and subsequently triggers programmed cell death, or apoptosis, through a p53-mediated pathway.[5] This mechanism appears to be effective even in cells that have developed resistance to other drugs through mechanisms like P-glycoprotein-mediated efflux.
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound and other chemotherapeutic agents on cancer cell lines.
Experimental Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
-
Cell Seeding: Cancer cells, such as EMT-6/AR1, are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or a comparative drug (e.g., doxorubicin, paclitaxel) for a specified period (typically 24 to 48 hours).[4]
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 510 nm. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after drug treatment.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or other agents for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as p53 and cleaved PARP.
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-cleaved PARP, and a loading control like anti-β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly suggests that this compound is a highly potent cytotoxic agent with the ability to overcome multidrug resistance in cancer cells. Its distinct mechanism of action, which involves microtubule disruption and induction of p53-mediated apoptosis, makes it a promising candidate for the development of novel cancer therapies, particularly for tumors that have become refractory to standard chemotherapeutic agents. Further head-to-head comparative studies in a broader range of MDR cell lines are warranted to fully elucidate its therapeutic potential.
References
- 1. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMT6/AR1. Culture Collections [culturecollections.org.uk]
- 3. EMT6/AR1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparative analysis of Ansamitocin P-3's impact on different tumor types
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, has demonstrated significant cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of its impact on various tumor types, supported by experimental data, to inform further research and drug development efforts.
Quantitative Analysis of In Vitro Efficacy
This compound exhibits a wide range of cytotoxic potency against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. The data indicates exceptional activity in certain breast and cervical cancer lines, with picomolar efficacy. Its effectiveness extends to lung, colon, prostate, and hematological malignancies, albeit with varying potencies.
| Tumor Type | Cell Line | IC50 (pM) | Reference |
| Breast Cancer | MCF-7 | 20 ± 3 | [1][2] |
| MDA-MB-231 | 150 ± 1.1 | [1][2] | |
| Cervical Cancer | HeLa | 50 ± 0.6 | [1][2] |
| Mouse Mammary Tumor | EMT-6/AR1 | 140 ± 17 | [1][2] |
| Lung Cancer | A-549 | 400 | [3] |
| Colon Cancer | HT-29 | 400 | [3] |
| HCT-116 | 81 | [3] | |
| Prostate Cancer | PC-3 | >1000 | [4] |
| Hematological Malignancy | U937 (Histiocytic Lymphoma) | 180 | [5] |
Note: The IC50 values presented are derived from various studies and experimental conditions may differ. Direct comparison should be made with caution. The data for PC-3 cells indicates an IC50 value greater than 1000 pM, suggesting lower sensitivity compared to other tested cell lines.[4]
Mechanism of Action: A Common Pathway
This compound's primary mechanism of action is consistent across different tumor types and involves the disruption of microtubule dynamics.[1][6] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This interference leads to a cascade of cellular events culminating in apoptotic cell death.
The key steps in the signaling pathway are:
-
Tubulin Binding and Microtubule Depolymerization: this compound binds to tubulin, preventing the formation of microtubules.[1] This disrupts the cellular cytoskeleton and, more critically, the mitotic spindle necessary for cell division.
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins.[1]
References
- 1. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming p53-Mediated Apoptosis by Ansamitocin P-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ansamitocin P-3's ability to induce p53-mediated apoptosis against other well-established apoptosis-inducing agents. The data presented herein is supported by experimental evidence from peer-reviewed studies, offering a clear perspective on its mechanism and efficacy.
Introduction
This compound, a maytansinoid and potent microtubule inhibitor, has demonstrated significant anti-cancer activity.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[2][3][4][5][6] A critical mediator of this apoptotic response is the tumor suppressor protein p53.[2][4][6][7] This guide compares this compound with two other agents that induce p53-mediated apoptosis through distinct mechanisms: Doxorubicin (B1662922), a DNA-damaging agent, and Nutlin-3a, an inhibitor of the p53-MDM2 interaction.
Comparison of Efficacy and Mechanism
This compound induces p53-mediated apoptosis indirectly. By depolymerizing microtubules, it triggers a mitotic checkpoint arrest, which then signals for the activation of p53.[2][3][4][5][6] In contrast, Doxorubicin directly causes DNA damage, a potent activator of the p53 pathway. Nutlin-3a acts by preventing the degradation of p53 through the inhibition of its negative regulator, MDM2.[8]
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of this compound and provide a basis for comparison with other agents based on available literature.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3[2][4] |
| HeLa (Cervical Carcinoma) | 50 ± 0.5[2][4] |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17[2][4] |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1[2][4] |
Table 2: Apoptotic Effects of this compound in MCF-7 Cells
| Treatment | Concentration | % of Apoptotic Cells | Reference |
| Control | - | ~3% | [2][4] |
| This compound | 50 pM | ~50% | [2][4] |
Table 3: Comparison of p53-Activating Agents
| Agent | Mechanism of Action | Typical Effective Concentration Range | Key Downstream Effects |
| This compound | Microtubule Depolymerization -> Mitotic Arrest -> p53 Activation | pM range[2][4] | Increased p53 & p21 nuclear accumulation, PARP cleavage[2][4][6] |
| Doxorubicin | DNA Damage -> p53 Activation | µM range[9] | p53-dependent apoptosis, enhanced with severe DNA damage[9] |
| Nutlin-3a | MDM2 Inhibition -> p53 Stabilization | µM range[10] | p53-dependent cell cycle arrest or apoptosis, p21 induction[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited findings.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxicity of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat cells with various concentrations of this compound, Doxorubicin, or Nutlin-3a for the desired time period (e.g., 48 hours).[12]
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[13]
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry.[11][13]
-
Staining: Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.[4]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[4]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes.[4][11]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[2]
Western Blot Analysis for p53 and PARP Cleavage
This method is used to quantify the expression levels of key apoptotic proteins.
-
Cell Lysis: Treat cells with the compounds, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53 (1:1000 dilution), cleaved PARP, and a loading control like β-actin.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Use an ECL substrate to detect the chemiluminescent signal.[9]
Immunofluorescence for p53 Nuclear Localization
This technique is used to visualize the subcellular localization of p53.
-
Cell Culture: Grow cells on coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired compounds.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-p53 antibody (1:200 dilution) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizing the Pathways
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Mechanisms of p53 activation by different agents.
Caption: Workflow for confirming p53-mediated apoptosis.
References
- 1. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. p53 Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ansamitocin P-3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Ansamitocin P-3, a cytotoxic maytansinoid, is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols is essential to mitigate risks of exposure and contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and related waste materials.
This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and can cause serious skin and eye irritation.[1][2][3][4] Therefore, its disposal must be managed in accordance with official regulations for cytotoxic waste.[1][3] The universally recommended and often legally mandated method for the final destruction of cytotoxic waste is high-temperature incineration.[5]
Hazard and Safety Summary
To ensure operational safety, it is crucial to be aware of the hazards associated with this compound and the necessary protective measures.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1][2][3][4] | Approved respirator (e.g., N95/P2), chemical-resistant gloves, protective clothing, safety goggles with side-shields.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Chemical-resistant gloves, lab coat/gown.[7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Safety goggles with side-shields.[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Approved respirator, use in a well-ventilated area or with local exhaust ventilation.[1][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, packaging, labeling, and disposal of this compound waste.
1. Segregation of Waste:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from general laboratory waste.
-
This includes unused or surplus this compound, contaminated personal protective equipment (gloves, gowns), labware (vials, pipette tips, syringes), and any materials used for cleaning spills.[8][9]
2. Waste Containment:
-
Sharps: All contaminated sharps (needles, syringes, vials) must be placed directly into a designated, puncture-proof sharps container with a purple lid or clearly labeled as "Cytotoxic Waste".[8][9]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and absorbent pads, should be collected in a leak-proof, durable plastic bag, typically purple or a clear bag within a labeled container.[5][8] This bag should then be placed inside a rigid, sealable container specifically designated for cytotoxic waste.[6] These containers are often color-coded purple.[5]
-
Liquid Waste: Do not dispose of this compound solutions down the drain or into the sewage system.[1] Collect liquid waste in a sealed, leak-proof, and clearly labeled container.
-
Unused Product: Unused this compound should remain in its original container if possible, or be securely contained and labeled. Do not mix with other waste streams.[3]
3. Labeling and Storage:
-
All waste containers must be clearly and conspicuously labeled with the words "Cytotoxic Waste" or "Hazardous Waste" and the cytotoxic symbol.[8]
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic, pending collection by a certified hazardous waste disposal service.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[3]
-
The standard method of disposal is high-temperature incineration, which ensures the complete destruction of the cytotoxic compound.[5] Some regulations may permit chemical inactivation under controlled conditions, though this is less common. One safety data sheet suggests a possible method of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE (respirator, double gloves, gown, and eye protection), contain and clean the spill using an absorbent material.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
The logical flow of these procedures is essential for maintaining a safe laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure they are not only compliant with safety regulations but are also upholding their commitment to the protection of their personnel and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. watson-int.com [watson-int.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. echemi.com [echemi.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Ansamitocin P-3
Ansamitocin P-3 , a potent microtubule inhibitor with significant antitumor activity, requires meticulous handling to ensure the safety of laboratory personnel.[1][2] This guide provides essential, step-by-step procedures for the safe use, management, and disposal of this compound, empowering researchers, scientists, and drug development professionals to maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[3][4][5][6][7] It may also cause respiratory irritation.[3][4][5][7] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][5][7] | To prevent skin contact and irritation.[3][4][5][7] |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[4][5][6][7] | To protect against splashes and dust, preventing serious eye irritation.[3][4][5][7] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or protective suit, to prevent skin exposure.[4][6] | To avoid skin contact and potential absorption of the compound. |
| Respiratory Protection | A suitable respirator should be used when handling the compound, especially if dust formation is possible. Use in a well-ventilated area is crucial.[3][4][6] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[6] | To prevent inhalation, which can be harmful and cause respiratory irritation.[3][4][5][7] |
Note: As of the latest safety data, specific occupational exposure limits for this compound have not been established.[4][5][7]
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
1. Preparation:
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[3][4][5][6][7]
-
Designate Work Area: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[3][4][6]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
Avoid Dust Formation: Handle this compound, which is often a solid, carefully to avoid creating dust.[5][7]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5]
-
No Consumption: Do not eat, drink, or smoke in the area where this compound is being handled.[4][6][7]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Consult a physician.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[4][5]
-
Ingestion: Rinse the mouth with water and call a poison center or doctor for treatment advice.[5][7]
Spill Management and Disposal Plan
Accidental Release Measures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[4][5][7]
-
Containment: Prevent the substance from entering drains or waterways.[3][4][5]
-
Cleanup:
Waste Disposal:
-
Regulations: this compound and any contaminated materials must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3][5]
-
Do Not: Do not dispose of with household garbage or allow it to reach the sewage system.[3]
-
Procedure: It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, consult with a licensed professional waste disposal service.[5] Uncleaned packaging should be treated as the product itself.[3][5]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling the potent compound this compound, fostering a culture of safety and responsibility within your laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. watson-int.com [watson-int.com]
- 6. echemi.com [echemi.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
